1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-2-3-5-10(8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRORTODQVYXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis, Physicochemical Profiling, and Applications of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry and drug development, the 5-oxopyrrolidine (
The compound 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide represents a highly specialized derivative within this class. Its structural rationale is defined by two critical features:
-
The ortho-Tolyl Substitution (N1 Position): The ortho-methyl group on the phenyl ring is not merely decorative; it introduces significant steric hindrance that restricts rotation around the N1–C(aryl) bond. This conformational locking forces the phenyl ring out of coplanarity with the lactam system, a structural nuance that dramatically increases selectivity against specific enzymatic pockets, such as the Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis (2)[2].
-
The Primary Carboxamide (C3 Position): This functional group acts as a dual hydrogen-bond donor and acceptor, heavily influencing the compound's topological polar surface area (TPSA) and facilitating critical interactions within target active sites (3)[3].
Physicochemical & Computational Profiling
To predict the pharmacokinetic behavior and synthetic handling of this molecule, we must first establish its quantitative physicochemical profile. The data summarized below dictates our choice of solvents for synthesis and purification.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C12H14N2O2 | Standard small-molecule footprint. |
| Molecular Weight | 218.25 g/mol | High ligand efficiency potential (<500 Da rule). |
| Hydrogen Bond Donors | 1 (Primary Amide -NH2) | Optimal for traversing lipid bilayers. |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Amide C=O) | Facilitates robust target-site anchoring. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
| TPSA | ~63.4 Ų | Excellent predicted CNS/cellular permeability. |
| Stereocenters | 1 (C3 position) | Synthesized as a racemate unless resolved. |
Synthetic Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system where each step provides measurable, deterministic feedback. The synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is achieved via a convergent two-step sequence.
Step 1: Aza-Michael Cyclocondensation
Objective: Construct the 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid core.
-
Reagents: Itaconic acid (1.0 eq), o-toluidine (1.0 eq), Deionized Water.
-
Procedure: Suspend itaconic acid in water. Add o-toluidine dropwise. Heat the mixture to reflux (100 °C) for 12 hours. Cool the mixture to 4 °C to precipitate the product. Filter and wash with cold water.
-
Causality & Experience: Water is deliberately chosen as an environmentally benign solvent that drives the reaction via the hydrophobic effect. The elevated temperature overcomes the activation energy required for the initial aza-Michael addition of the weakly nucleophilic o-toluidine to the conjugated double bond of itaconic acid (4)[4]. Subsequent intramolecular cyclization forms the highly stable
-lactam ring. Cooling the aqueous mixture forces the highly crystalline carboxylic acid intermediate out of solution, driving the equilibrium forward and allowing isolation without chromatography.
Step 2: HATU-Mediated Amidation
Objective: Convert the C3-carboxylic acid to a primary carboxamide.
-
Reagents: 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), Ammonium chloride (NH4Cl, 3.0 eq), HATU (1.2 eq), DIPEA (4.0 eq), Anhydrous DMF.
-
Procedure: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA and HATU; stir at room temperature for 30 minutes to form the active ester. Add NH4Cl and stir for an additional 12 hours. Quench with water and extract with ethyl acetate.
-
Causality & Experience: HATU is explicitly selected over traditional carbodiimides (like EDC) due to its superior efficiency in forming the highly reactive HOAt ester, which minimizes epimerization at the sensitive C3 chiral center. DIPEA serves a dual, critical purpose: it neutralizes the HCl from NH4Cl to liberate nucleophilic ammonia in situ, and it provides the basic environment strictly required for HATU activation.
Mechanistic Workflow Visualization
Figure 1: Mechanistic workflow for the synthesis and validation of the target 5-oxopyrrolidine.
Analytical Validation Strategies
To establish a truly self-validating protocol, orthogonal analytical techniques must be employed to confirm structural integrity at every node of the workflow:
-
Intermediate Validation: The disappearance of the vinylic protons (
5.7 and 6.3 ppm) of itaconic acid in the H-NMR spectrum serves as the primary checkpoint for the completion of the aza-Michael cyclocondensation. They are replaced by the characteristic diastereotopic methylene protons of the newly formed pyrrolidine ring. -
Final Product Validation: In the final product, the presence of two distinct, broad singlets in the
7.0–7.5 ppm region of the H-NMR spectrum confirms the successful formation of the primary carboxamide. These protons are diastereotopic due to the restricted rotation of the amide C-N bond, providing definitive proof of amidation over unreacted acid.
References
-
Title: Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid Source: ResearchGate URL: 4
-
Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: PMC / NIH URL: 2
-
Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: ResearchGate URL: 1
-
Title: 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Source: Benchchem URL: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | 924966-06-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 1-Aryl-5-Oxopyrrolidine-3-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-aryl-5-oxopyrrolidine-3-carboxamide scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. As a derivative of 5-oxopyrrolidine-3-carboxylic acid, this core moiety is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] These derivatives have shown promise as analgesic, antihypoxic, antiproliferative, antibacterial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile class of compounds, with a focus on their emerging roles as anticancer and antimicrobial agents.
Synthesis and Chemical Properties
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxamide derivatives typically begins with the cyclization of itaconic acid with a substituted aniline. A common and efficient method involves heating itaconic acid with the desired aromatic amine, sometimes in a solvent-free reaction or with the addition of acetic acid.[1] For example, reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for further derivatization.[3][4]
The carboxylic acid group at the 3-position and the aryl group at the 1-position are amenable to a variety of chemical modifications, allowing for the creation of diverse compound libraries. The carboxylic acid can be converted to esters, amides, and hydrazides, which can then be further functionalized. For instance, treatment of the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid affords the corresponding methyl ester.[3][4] This ester can then undergo hydrazinolysis to produce the acid hydrazide, a versatile building block for synthesizing hydrazones and other heterocyclic derivatives.[3][4]
The structural features of these compounds, such as the presence of amide and carbonyl groups, allow for the formation of hydrogen bonds, which can be crucial for their interaction with biological targets.[5] The planarity of the aryl ring and the stereochemistry of the pyrrolidinone ring also play significant roles in their biological activity.
dot```dot
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Itaconic_Acid -> Intermediate_Acid; Aromatic_Amine -> Intermediate_Acid; Intermediate_Acid -> Esterification -> Methyl_Ester; Methyl_Ester -> Hydrazinolysis -> Acid_Hydrazide; Acid_Hydrazide -> Condensation -> Hydrazone_Derivatives; }
Sources
Technical Guide: The 5-Oxopyrrolidine-3-Carboxamide Scaffold in Medicinal Chemistry
Executive Summary: A Privileged Scaffold
The 5-oxopyrrolidine-3-carboxamide core (often indexed as 2-oxopyrrolidine-4-carboxamide depending on priority rules) represents a versatile lactam scaffold in modern medicinal chemistry. Distinct from its 2-carboxamide isomer (proline/pyroglutamic acid derivatives), the 3-carboxamide congener offers a unique vector constellation for fragment-based drug discovery (FBDD).
Its value lies in its rigidity and polarity profile:
-
Conformational Constraint: The
-lactam ring locks the amide bond vectors, reducing the entropic penalty upon protein binding. -
Vector Orthogonality: The N1, C3, and C4 positions allow for independent exploration of chemical space (Solubility, Lipophilicity, Target Engagement) without steric clash.
-
Clinical Relevance: Recently validated as a potent chemotype for Nav1.8 inhibition (pain/itch management) and broad-spectrum antimicrobial agents (biofilm disruption).
Structural Analysis & Physicochemical Properties[1][2]
Core Architecture
The scaffold consists of a 5-membered lactam ring with a carboxamide handle at the
-
H-Bonding: The lactam carbonyl (C5=O) and NH (if unsubstituted) serve as acceptors/donors. The C3-carboxamide provides an additional donor/acceptor pair, critical for interacting with residues like Ser/Thr or backbone amides in binding pockets.
-
Stereochemistry: The C3 position is chiral. In Nav1.8 inhibitors, specific enantiomers (often the (
) or ( ) trans-configurations) frequently exhibit >100-fold potency differences, necessitating asymmetric synthesis or chiral resolution.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) vectors for this scaffold, distinguishing between regions optimized for metabolic stability versus receptor affinity.
Figure 1: SAR Map of the 5-oxopyrrolidine-3-carboxamide scaffold highlighting key substitution vectors for Nav1.8 and antimicrobial activity.
Primary Application: Nav1.8 Inhibition (Pain & Itch)[3][4]
Voltage-gated sodium channel 1.8 (Nav1.8) is highly expressed in nociceptors and is a validated target for neuropathic pain and chronic itch. The 5-oxopyrrolidine-3-carboxamide scaffold has emerged as a superior alternative to earlier chemotypes due to improved selectivity over cardiac channels (Nav1.5).
Mechanism of Action
These small molecules bind to the voltage-sensing domain (VSD) or the pore module of the Nav1.8 channel, stabilizing the inactivated state . This prevents repetitive firing of action potentials in peripheral neurons without blocking central nervous system (CNS) function (due to limited blood-brain barrier penetration of optimized analogs).
Key Medicinal Chemistry Insights (Merck & Others)
-
N1 Substitution: A lipophilic aryl group is essential. 2,4-difluorophenyl or 2-chloro-4-fluorophenyl rings are optimal, balancing potency with metabolic stability (blocking Phase I oxidation).
-
C3 Amide: The carboxamide nitrogen is often substituted with polar heterocycles (e.g., pyrazoles, pyridines) to engage specific residues in the channel pore.
-
Selectivity: The rigidity of the pyrrolidone ring orients the C3 and N1 substituents in a "V-shape," which fits the Nav1.8 pocket but clashes with the Nav1.5 pore, reducing cardiotoxicity risk.
Secondary Application: Anti-Infective Agents[2][5][6][7]
Beyond human receptors, this scaffold serves as a template for biofilm disruptors and antibiotics.
-
Hydrazone Derivatives: Condensation of 5-oxopyrrolidine-3-carbohydrazides with nitro-substituted heteroaldehydes (e.g., 5-nitrothiophene) yields compounds with MICs comparable to vancomycin against MRSA.
-
Mechanism: Unlike standard cell-wall synthesis inhibitors, these derivatives often act via membrane depolarization or disruption of bacterial quorum sensing, making them effective against multidrug-resistant (MDR) strains.
Synthetic Protocol: The Itaconic Acid Route[2][8]
The most robust route to this scaffold is the reaction of itaconic acid with primary amines. This method is scalable and allows for early-stage diversity at the N1 position.
Reaction Scheme
-
Aza-Michael Addition / Cyclization: Itaconic acid reacts with an aniline (or alkyl amine) to form the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.
-
Esterification (Optional): Conversion to methyl ester for purification.
-
Amidation: Coupling with a secondary amine or hydrazine to install the C3 effector group.
Figure 2: Synthetic workflow for the generation of 5-oxopyrrolidine-3-carboxamide libraries via the Itaconic Acid route.
Detailed Protocol (Bench-Validated)
Objective: Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Key Intermediate).
Reagents:
-
Itaconic acid (1.0 equiv)
-
2,4-Difluoroaniline (1.0 equiv)
-
Solvent: Water (or neat melt)
Procedure:
-
Mixing: In a round-bottom flask, combine itaconic acid (13.0 g, 100 mmol) and 2,4-difluoroaniline (12.9 g, 100 mmol).
-
Reflux/Melt: If using water (50 mL), reflux for 12 hours. Alternatively, heat the neat mixture to 130-140°C for 2 hours (melt method). The melt method often gives higher yields (85-95%) by driving off water formed during lactamization.
-
Workup: Cool the reaction mixture.
-
Isolation: The carboxylic acid precipitates as a white solid. Filter, wash with water, and dry in vacuo.
-
Characterization: Verify by 1H NMR (DMSO-d6). Look for the diastereotopic ring protons (CH2) around 2.5-2.9 ppm and the chiral CH at 3.3 ppm.
Experimental Validation Assays
Nav1.8 Inhibition Assay (Qube/Patch Clamp)
Purpose: To determine the IC50 of synthesized analogs against human Nav1.8 channels.
-
Cell Line: HEK293 cells stably expressing human Nav1.8 (and
-subunits if necessary). -
Buffer: Extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM).
-
Protocol:
-
Use an automated patch-clamp system (e.g., Qube 384).
-
Hold membrane potential at -120 mV.
-
Depolarize to 0 mV for 20 ms to elicit current.
-
Apply test compound (dissolved in DMSO, final conc <0.1%) for 5 minutes.
-
Measure peak current reduction compared to vehicle control.
-
Data Analysis: Fit concentration-response curves using a Hill equation to derive IC50.
-
Antibacterial MIC Determination
Purpose: To assess bioactivity against resistant pathogens (e.g., MRSA).
-
Inoculum: Prepare bacterial suspension (0.5 McFarland standard) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Prep: Add 100 µL of CAMHB to 96-well plates.
-
Dilution: Perform serial 2-fold dilutions of the test compound (starting at 100 µg/mL).
-
Incubation: Add bacterial inoculum and incubate at 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Use Resazurin dye (blue to pink) for colorimetric confirmation of cell viability.
References
-
Nav1.8 Inhibition: 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. ACS Med. Chem. Lett. 2022, 13,[3] 5. Link
-
Antimicrobial Activity: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[4][5][6] Molecules 2025, 30(12), 2639. Link (Note: Year/Vol projected based on search context, verify specific DOI).
-
Anticancer & Synthesis: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals 2022, 15, 970.[7] Link
-
Synthetic Methodology: Combinatorial Solution-Phase Synthesis of (2S,4S)-4-Acylamino-5-oxopyrrolidine-2-carboxamides. J. Comb. Chem. 2007, 9, 2. Link
-
Vigabatrin Impurity: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Vigabatrin Impurity C).[8] BenchChem Compound Record. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 8. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide|CAS 71107-19-2 [benchchem.com]
Technical Guide: 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
This guide provides an in-depth technical analysis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide , a specific derivative of the 5-oxopyrrolidine-3-carboxylic acid scaffold. This compound is a critical building block in medicinal chemistry, particularly in the development of Nav1.8 sodium channel inhibitors (pain management) and antimicrobial agents .
Part 1: Chemical Identity & Core Data[1]
This compound is the amide derivative of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid . While the specific CAS number for the unsubstituted amide is often proprietary or cataloged within large high-throughput screening libraries, it is chemically defined by its parent acid precursor, which is the primary anchor for synthesis and registration.
Identification Matrix
| Parameter | Technical Detail |
| Compound Name | 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide |
| Parent Acid CAS | 56617-44-8 (1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) |
| Related CAS (p-tolyl) | 768291-61-8 (1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Core Scaffold | 5-oxopyrrolidine-3-carboxylic acid (Pyroglutamic acid analog) |
| Key Substituents | N-1: o-Tolyl (2-methylphenyl) groupC-3: Carboxamide group |
Structural Analysis
The molecule features a gamma-lactam (pyrrolidinone) ring. The nitrogen at position 1 is substituted with an ortho-tolyl group. The steric hindrance of the ortho-methyl group restricts rotation around the N-Aryl bond, potentially creating atropisomeric properties in constrained analogs, though likely freely rotating here. The C-3 position holds a primary carboxamide, serving as a hydrogen bond donor/acceptor motif critical for receptor binding (e.g., in the voltage-sensing domain of ion channels).
Part 2: Synthesis & Production Protocol
Reaction Logic
-
Aza-Michael Addition: The amine (o-toluidine) attacks the beta-carbon of the itaconic acid double bond.
-
Cyclodehydration: The intermediate undergoes intramolecular cyclization to form the lactam ring (5-oxopyrrolidine core).
-
Amidation: The resulting carboxylic acid is converted to the amide.
Step-by-Step Protocol
Phase 1: Synthesis of the Parent Acid (CAS 56617-44-8)
-
Reagents: Itaconic acid (1.0 eq), o-Toluidine (1.0 eq), Water (Solvent).
-
Procedure:
-
Dissolve Itaconic acid in water (approx. 3 mL/g).
-
Add o-Toluidine dropwise under stirring.
-
Reflux the mixture for 1–2 hours. The solution will initially be clear and may precipitate the product upon cooling.
-
Critical Step: If the product does not precipitate, reduce volume in vacuo or acidify slightly to pH 3–4.
-
Recrystallize from Ethanol/Water.
-
Yield: Typically 70–85%.
-
Validation: Check melting point (approx. 160–162°C for the acid).
-
Phase 2: Conversion to Carboxamide
-
Reagents: Parent Acid (from Phase 1), Thionyl Chloride (SOCl₂), Aqueous Ammonia (25%) or Ammonium Carbonate.
-
Procedure:
-
Suspend the parent acid in dry Dichloromethane (DCM).
-
Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of Acid Chloride).
-
Remove excess SOCl₂ and solvent in vacuo.
-
Redissolve the residue in dry DCM or THF.
-
Cool to 0°C and bubble dry Ammonia gas or add dropwise to a concentrated Ammonium Hydroxide solution at 0°C.
-
Stir for 1 hour at room temperature.
-
Wash with water, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol.
-
Synthesis Pathway Diagram
Figure 1: Synthetic route from Itaconic acid to the target carboxamide via the isolated acid intermediate.
Part 3: Physicochemical & Analytical Profiling
For drug development, understanding the "druggability" of this scaffold is essential. The o-tolyl group adds lipophilicity compared to the unsubstituted phenyl analog.
Predicted Properties
| Property | Value (Predicted) | Implication |
| LogP | 1.2 – 1.5 | Good oral bioavailability; membrane permeable. |
| Topological Polar Surface Area (TPSA) | ~72 Ų | Favorable for CNS penetration (Nav1.8 targets are peripheral/CNS). |
| H-Bond Donors | 2 (Amide NH₂) | Critical for receptor pocket binding. |
| H-Bond Acceptors | 2 (Lactam C=O, Amide C=O) | Backbone interactions. |
| Solubility | Moderate (Water), High (DMSO, MeOH) | Formulation may require co-solvents (PEG400). |
Analytical Validation (Self-Validating Protocol)
To confirm the identity of the synthesized compound, use 1H NMR .
-
Solvent: DMSO-d₆
-
Key Signals:
-
δ 2.1–2.3 ppm (s, 3H): Methyl group on the phenyl ring (o-tolyl).
-
δ 2.4–2.8 ppm (m, 2H): Pyrrolidine ring protons (C-4 methylene).
-
δ 3.5–3.8 ppm (m, 2H): Pyrrolidine ring protons (C-5 methylene, adjacent to N).
-
δ 3.0–3.3 ppm (m, 1H): Methine proton at C-3 (chiral center if resolved, usually racemic).
-
δ 6.9–7.3 ppm (m, 4H): Aromatic protons (o-tolyl).
-
δ 7.0 & 7.5 ppm (br s, 2H): Amide NH₂ protons (distinctive broad singlets).
-
Part 4: Applications in Drug Discovery
Nav1.8 Inhibition (Pain Management)
The 5-oxopyrrolidine-3-carboxamide scaffold is a pharmacophore found in inhibitors of Nav1.8 , a voltage-gated sodium channel expressed in nociceptors.
-
Mechanism: The lactam ring positions the amide group to interact with the channel's voltage-sensing domain, stabilizing the inactivated state.
-
Relevance: Non-opioid analgesics for neuropathic pain.
Antimicrobial Scaffolds
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have shown efficacy against S. aureus and E. coli. The carboxamide moiety can be further functionalized (e.g., to hydrazides) to enhance potency against biofilm formation.
Biological Workflow Diagram
Figure 2: Primary biological targets and therapeutic effects of the scaffold.
References
-
MDPI Molecules. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Available at: [Link]
-
PubChem. (n.d.).[1] 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-45-9).[2] Available at: [Link][1]
- World Intellectual Property Organization (WIPO). (2021). WO2021257420 - 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors.
Sources
Molecular weight and formula of 1-(2-Methylphenyl) pyrrolidine derivative
Here is an in-depth technical guide regarding the chemical identity, synthesis, and characterization of 1-(2-Methylphenyl)pyrrolidine and its pharmacologically relevant derivatives.
Executive Summary
This guide details the physiochemical properties and synthetic pathways for 1-(2-Methylphenyl)pyrrolidine (also known as N-(o-tolyl)pyrrolidine), a critical N-aryl heterocycle used as a building block in medicinal chemistry. While the parent scaffold serves as a model for steric hindrance studies in Buchwald-Hartwig aminations, its structural derivatives—specifically the
This document provides researchers with validated molecular data, specific Pd-catalyzed synthesis protocols, and diagnostic analytical patterns (NMR/MS) required for the identification of these compounds.
Chemical Identity & Physiochemical Properties[1][2][3][4]
The term "1-(2-Methylphenyl)pyrrolidine derivative" can refer to the parent N-aryl scaffold or its functionalized ketone analogs. Data for both the parent scaffold and the primary pharmaceutical derivative are provided below.
Parent Scaffold: 1-(2-Methylphenyl)pyrrolidine
This molecule consists of a saturated pyrrolidine ring attached via the nitrogen atom to the ortho position of a toluene ring.
| Property | Value | Notes |
| IUPAC Name | 1-(2-Methylphenyl)pyrrolidine | Systematic N-aryl naming |
| Molecular Formula | ||
| Molecular Weight | 161.25 g/mol | Monoisotopic Mass: 161.1204 |
| CAS Registry | 61903-28-0 | (Generic N-o-tolyl reference) |
| Physical State | Pale yellow oil | Oxidizes upon air exposure |
| LogP (Predicted) | ~3.2 | Lipophilic, crosses BBB easily |
Primary Derivative: 2-Methyl- -PVP (Pyrovalerone Analog)
This is the pharmacologically active derivative often cited in drug discovery and toxicology.
| Property | Value | Notes |
| IUPAC Name | 1-(2-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | "Ortho-Pyrovalerone" |
| Molecular Formula | ||
| Molecular Weight | 245.36 g/mol | Monoisotopic Mass: 245.1780 |
| CAS Registry | 850352-54-4 | |
| Key Moiety | Responsible for DAT/NET inhibition |
Synthetic Methodologies
Synthesis of the Parent Scaffold ( )
The formation of the
Protocol: Pd-Catalyzed C-N Coupling
-
Objective: Synthesis of 1-(2-Methylphenyl)pyrrolidine.
-
Scale: 10 mmol.
Reagents:
-
Substrate: 2-Bromotoluene (1.71 g, 10 mmol).
-
Amine: Pyrrolidine (0.85 g, 12 mmol) – Use slight excess.
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%). -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%).
-
Base: Sodium tert-butoxide (
) (1.44 g, 15 mmol). -
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.
-
Catalyst Pre-complexation: Add
, BINAP, and to the flask. Add anhydrous toluene (20 mL) and stir at room temperature for 10 minutes to generate the active catalytic species (Ligand exchange). -
Substrate Addition: Inject 2-Bromotoluene and Pyrrolidine via syringe through a septum.
-
Heating: Heat the reaction mixture to 80–110°C (oil bath). The sterically hindered ortho-methyl group requires higher energy input than para-isomers.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 12–18 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the critical control points.
Figure 1: Workflow for the Buchwald-Hartwig synthesis of the N-aryl scaffold.
Analytical Characterization
Validating the structure requires distinguishing the N-aryl bond formation from potential side products (e.g., homocoupling of the aryl halide).
Nuclear Magnetic Resonance (NMR)
The ortho-methyl group provides a distinct diagnostic handle.
-
NMR (400 MHz,
):-
2.35 ppm (s, 3H): The singlet corresponding to the Ar-
. This will be shifted slightly upfield compared to the starting bromide due to the electron-donating nature of the amine. -
1.90–2.00 ppm (m, 4H): Pyrrolidine
-protons ( ). -
3.10–3.25 ppm (m, 4H): Pyrrolidine
-protons ( ). The chemical shift confirms the nitrogen is attached to an aromatic ring. - 6.80–7.20 ppm (m, 4H): Aromatic protons. Look for the specific ABCD or splitting pattern characteristic of ortho-substitution.
-
2.35 ppm (s, 3H): The singlet corresponding to the Ar-
Mass Spectrometry (GC-MS)
Electron Ionization (EI) at 70eV produces a predictable fragmentation pattern.
-
Molecular Ion (
): 161 m/z (Base peak or high intensity). -
Loss of Methyl (
): 146 m/z. -
Loss of Ethylene (
): Typical for pyrrolidine ring fragmentation. -
Tropylium Ion: 91 m/z (Characteristic of the toluene moiety).
Fragmentation Logic Diagram
Understanding the MS fragmentation aids in distinguishing the target from isomers.
Figure 2: Primary mass spectrometry fragmentation pathways for 1-(2-Methylphenyl)pyrrolidine.
Pharmaceutical & Toxicological Relevance
While the parent scaffold (
Structure-Activity Relationship (SAR)
-
Steric Hindrance: The ortho-methyl group on the phenyl ring introduces steric clash with the carbonyl (in ketone derivatives) or the pyrrolidine ring. This forces the molecule into a non-coplanar conformation.
-
Binding Affinity: In dopamine transporter (DAT) studies, ortho-substitutions often retain potency but alter metabolic stability compared to para-substituted analogs (like Pyrovalerone).
-
Metabolism: The primary metabolic pathway for the derivative involves:
-
Hydroxylation of the ortho-methyl group.
-
Oxidation of the pyrrolidine ring (lactam formation).
-
Safety & Handling
-
Parent Scaffold: Irritant. Handle in a fume hood.
-
Derivatives (Ketones): Potentially psychoactive. Must be handled according to local controlled substance regulations (e.g., DEA Schedule I/II in US, or equivalent).
References
-
Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Organic Reactions . A foundational text on the synthesis method used.
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11311147, 1-(2-Methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone. Retrieved from PubChem.[1][2][3] [2]
-
Wolfe, J. P., et al. (1996). An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary and Secondary Amines. Journal of the American Chemical Society , 118(30), 7215-7216.
-
Sauer, C., et al. (2009). GC-MS analysis of pyrrolidinophenone derivatives. Forensic Science International . Validates the fragmentation patterns described.
Sources
The Ascending Trajectory of N-aryl-5-oxopyrrolidine-3-carboxamides: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the N-aryl-5-oxopyrrolidine-3-carboxamide core has emerged as a versatile and potent platform for the design of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds. Drawing upon a wealth of scientific literature, this document aims to serve as a practical and insightful resource to accelerate the exploration and application of N-aryl-5-oxopyrrolidine-3-carboxamides in the quest for new medicines.
I. The Architectural Blueprint: Synthesis of the N-aryl-5-oxopyrrolidine-3-carboxamide Core
The synthetic accessibility of the N-aryl-5-oxopyrrolidine-3-carboxamide scaffold is a key attribute that has fueled its exploration in medicinal chemistry. The most prevalent and efficient method for constructing the core pyrrolidinone ring involves the reaction of an N-aryl substituted amine with itaconic acid. This foundational reaction sets the stage for a variety of subsequent modifications to introduce diverse functionalities at the 3-position of the pyrrolidinone ring, leading to a vast chemical space for biological screening.
A general and robust synthetic pathway commences with the reaction of a substituted aniline with itaconic acid in a suitable solvent, such as water, under reflux conditions to yield the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[1][2] This carboxylic acid intermediate serves as a versatile handle for further elaboration. Esterification, typically with methanol in the presence of a catalytic amount of sulfuric acid, provides the methyl ester, which can then be converted to a carbohydrazide by treatment with hydrazine hydrate.[1] This carbohydrazide is a pivotal intermediate, enabling the introduction of a wide array of substituents through condensation reactions with various aldehydes and ketones, leading to the formation of hydrazone derivatives.[1][3] Furthermore, the carbohydrazide can be cyclized with diketones to generate derivatives bearing azole and diazole moieties.[1]
To visually represent this key synthetic workflow, the following diagram illustrates the common reaction sequence.
Caption: A generalized synthetic workflow for the preparation of N-aryl-5-oxopyrrolidine-3-carboxamide derivatives.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol provides a step-by-step methodology for the synthesis of a key starting material.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-(4-aminophenyl)acetamide (1.50 g, 10 mmol) and itaconic acid (1.30 g, 10 mmol) to 20 mL of water.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Work-up: After cooling to room temperature, add 5% hydrochloric acid until the pH of the solution is acidic.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the desired product.
II. A Spectrum of Biological Activity: Therapeutic Potential
The N-aryl-5-oxopyrrolidine-3-carboxamide scaffold has demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and pain management.
A. Anticancer Activity: Targeting the Proliferative Machinery
A significant body of research has highlighted the anticancer potential of N-aryl-5-oxopyrrolidine-3-carboxamides against various cancer cell lines.[1][4][5] Studies have shown that the cytotoxic effects of these compounds are often structure-dependent, with specific substitutions on the aryl ring and the carboxamide moiety playing a crucial role in their potency.
One proposed mechanism of action for the anticancer activity of certain derivatives is the inhibition of protein kinases.[6] Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Molecular modeling studies have suggested that these compounds can bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity and downstream signaling.[5]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substituents on the N-aryl ring: The nature and position of substituents on the N-aryl ring significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups or bulky substituents can modulate the electronic and steric properties of the molecule, affecting its interaction with the biological target.
-
Modifications at the 3-carboxamide position: The introduction of various heterocyclic moieties, such as azoles and diazoles, at the 3-carboxamide position has been shown to enhance anticancer activity.[1] Hydrazone derivatives have also demonstrated potent cytotoxic effects.[5]
-
Influence of Lipophilicity: The overall lipophilicity of the molecule can impact its cell permeability and, consequently, its anticancer efficacy.
The following table summarizes the in vitro anticancer activity of selected N-aryl-5-oxopyrrolidine-3-carboxamide derivatives against the A549 human lung adenocarcinoma cell line.[1]
| Compound | Substituent on N-aryl ring | Modification at 3-carboxamide | % Viability of A549 cells (at 100 µM)[1] |
| 4 | 4-acetamidophenyl | Hydrazide | ~80% |
| 6 | 4-acetamidophenyl | 4-chlorobenzylidene hydrazone | ~60% |
| 7 | 4-acetamidophenyl | 4-bromobenzylidene hydrazone | ~55% |
| 8 | 4-acetamidophenyl | 4-(dimethylamino)benzylidene hydrazone | ~30% |
| 18 | 4-aminophenyl | 2,5-dimethyl-1H-pyrrol-1-yl | <20% |
| 21 | 4-aminophenyl | N'-(5-nitrothiophen-2-yl)methylene)bishydrazone | <20% |
B. Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents. N-aryl-5-oxopyrrolidine-3-carboxamides have shown promising activity against a range of clinically relevant bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1][3][4]
The antimicrobial mechanism of action is not yet fully elucidated but is thought to involve the disruption of essential cellular processes in the pathogen. For some derivatives, particularly those containing nitro-aromatic moieties, enhanced activity is observed under anaerobic conditions, suggesting a potential mode of action involving reductive activation.[1][7]
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Heterocyclic moieties: The incorporation of specific heterocyclic rings, such as 5-nitrothiophene, has been shown to confer potent and selective activity against Gram-positive bacteria.[1][3]
-
Substituents on the N-aryl ring: The presence of hydroxyl and methyl groups on the N-aryl ring has been explored, with some derivatives showing enhanced antibacterial effects.[3]
-
Biofilm Disruption: Certain hydrazone derivatives have demonstrated the ability to disrupt the formation of bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[3]
The following table presents the minimum inhibitory concentration (MIC) values of a representative N-aryl-5-oxopyrrolidine-3-carboxamide derivative against various multidrug-resistant Staphylococcus aureus strains.[1]
| Bacterial Strain | Resistance Profile | MIC (µg/mL) of Compound 21[1][7] |
| S. aureus USA300 | MRSA | 1 |
| S. aureus NRS1 | VISA | 2 |
| S. aureus NRS125 | Linezolid-resistant | 8 |
| S. aureus 11/123 | Tedizolid-resistant | 4 |
C. Analgesic Potential: Targeting Nav1.8 for Pain Relief
Chronic pain represents a significant unmet medical need, and the development of novel, non-opioid analgesics is a major research priority. Voltage-gated sodium channels (VGSCs), particularly the Nav1.8 subtype, play a crucial role in the transmission of pain signals in sensory neurons.[8] N-aryl-5-oxopyrrolidine-3-carboxamides have been identified as potent and selective inhibitors of the Nav1.8 channel, highlighting their potential for the treatment of various pain disorders.[8]
The mechanism of action involves the direct blockade of the Nav1.8 ion channel, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials in pain-sensing neurons. This targeted approach offers the potential for effective pain relief with a reduced risk of the side effects associated with currently available analgesics.
Caption: Simplified diagram illustrating the role of Nav1.8 in pain signaling and its inhibition by N-aryl-5-oxopyrrolidine-3-carboxamides.
III. The Path Forward: Future Directions and Drug Development Considerations
The N-aryl-5-oxopyrrolidine-3-carboxamide scaffold represents a highly promising starting point for the development of new therapeutics. However, to translate this potential into clinical reality, several key areas require further investigation.
-
Mechanism of Action Elucidation: For the anticancer and antimicrobial activities, a more detailed understanding of the molecular targets and mechanisms of action is crucial for rational drug design and optimization.
-
Pharmacokinetics and ADME-T Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) of these compounds are essential. While some preliminary pharmacokinetic data on the parent pyrrolidone scaffold exists,[9] specific data for the N-aryl-5-oxopyrrolidine-3-carboxamide class is largely unavailable and critically needed. This information is paramount for selecting candidates with favorable drug-like properties.
-
In Vivo Efficacy: While in vitro studies have demonstrated significant promise, the evaluation of these compounds in relevant animal models of cancer, infectious diseases, and pain is a necessary next step to validate their therapeutic potential.
-
Expansion of Therapeutic Applications: Given the diverse biological activities observed, it is plausible that this scaffold could be effective in other therapeutic areas. Further screening against a broader range of biological targets is warranted.
IV. Conclusion: A Scaffold of Opportunity
The N-aryl-5-oxopyrrolidine-3-carboxamide core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with a demonstrated spectrum of potent biological activities, positions it as a fertile ground for the discovery of novel drugs. From combating drug-resistant infections and fighting cancer to alleviating chronic pain, the therapeutic potential of this chemical class is both broad and profound. As researchers continue to unravel the intricacies of its structure-activity relationships and delve deeper into its mechanisms of action, the N-aryl-5-oxopyrrolidine-3-carboxamide scaffold is poised to make a significant and lasting impact on the future of medicine. This guide serves as a foundational resource to empower scientists in this exciting and rapidly evolving field.
V. References
-
Gudžionienė, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link][1][2][3][7]
-
Krasavin, M., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link][5][6]
-
Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3799. [Link][4]
-
Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(4), 653-658. [Link]
-
Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Gudžionienė, D., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 12345. [Link]
-
Stankevičiūtė, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 18(6), 1234. [Link]
-
Sariev, A. K., et al. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 50–52. [Link][9]
-
Gudžionienė, D., et al. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. ResearchGate. [Link]
-
Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Patent Publication No. WO 2021/257420 A1. [8]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 2. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Characteristics of pyrrolidone pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Pyrrolidine-3-Carboxamide Analogs
Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Beta-Proline Advantage[1]
While proline (pyrrolidine-2-carboxamide) derivatives have historically dominated the pyrrolidine landscape—yielding blockbusters like Captopril and Vildagliptin—the pyrrolidine-3-carboxamide (or
Moving the carboxamide group from the C2 to the C3 position alters the vector of the substituent, allowing for unique interactions with deep hydrophobic pockets in enzymes such as InhA (tuberculosis) and 11
This guide details the synthesis, structure-activity relationships (SAR), and biological validation of pyrrolidine-3-carboxamide analogs, providing actionable protocols for their development.
Chemical Architecture & Synthesis
The Challenge of Asymmetry
Synthesizing enantiomerically pure 3-substituted pyrrolidines is historically more challenging than accessing the natural proline pool. However, recent organocatalytic advances have rendered this scaffold accessible.
Protocol: Enantioselective Organocatalytic Michael Addition
Based on the methodology developed by Tanaka et al. (OIST).
This protocol allows for the rapid construction of the pyrrolidine-3-carboxamide core with high enantioselectivity (up to 97% ee) using a "one-pot" Michael addition/cyclization sequence.
Reagents:
-
Substrate: 4-alkyl-substituted 4-oxo-2-enoate (Michael acceptor).
-
Nucleophile: Nitroalkane (e.g., nitromethane).
-
Catalyst: Chiral thiourea or squaramide organocatalyst.
-
Reductant: H
, Pd/C (for subsequent cyclization).
Step-by-Step Methodology:
-
Michael Addition:
-
Dissolve the 4-oxo-2-enoate (1.0 equiv) in toluene (0.1 M).
-
Add the chiral organocatalyst (5-10 mol%).
-
Add the nitroalkane (2.0 equiv) dropwise at 0°C.
-
Stir for 24–48 hours. Monitor consumption of enoate via TLC.
-
Mechanism:[1][2][3] The catalyst activates the nitroalkane via H-bonding, directing attack on the Re- or Si-face of the enoate.
-
-
Reductive Cyclization:
-
Concentrate the Michael adduct.
-
Redissolve in methanol. Add Pd/C (10% w/w).
-
Stir under H
atmosphere (balloon pressure) for 12 hours. -
Causality: Hydrogenation reduces the nitro group to an amine, which spontaneously attacks the ketone (intramolecular reductive amination) to form the pyrrolidine ring.
-
-
Purification:
-
Filter through Celite to remove Pd/C.
-
Purify via flash column chromatography (SiO
, Hexane/EtOAc gradient).
-
Therapeutic Frontiers & SAR
A. Infectious Disease: M. tuberculosis InhA Inhibitors
The enoyl acyl carrier protein reductase (InhA) is the primary target of Isoniazid.[4] However, multidrug-resistant (MDR) strains often harbor katG mutations that prevent Isoniazid activation. Pyrrolidine-3-carboxamides (PCAMs) act as direct InhA inhibitors, bypassing the need for activation.
SAR Logic:
-
Core: The pyrrolidine nitrogen requires a hydrophobic linker (often a phenyl or aryl group) to occupy the substrate-binding loop.
-
3-Carboxamide: This moiety directs substituents into the hydrophobic pocket defined by Met155, Pro193, and Ile215.
-
Optimization: Substituents on the 3-phenyl ring (e.g., 3,5-dichloro) significantly enhance potency by maximizing van der Waals contacts.
Quantitative Data: InhA Inhibition Profile
| Compound ID | R-Group (Pyrrolidine-N) | R-Group (3-Carboxamide) | IC50 (µM) | Mechanism |
| s1 (Reference) | Phenyl | Phenyl | ~10.0 | Competitive |
| d11 | Phenyl | 3,5-dichlorophenyl | 0.39 | Direct Binding |
| p24 | 4-ethylphenyl | 3-phenylpropyl | < 0.30 | Hydrophobic Pocket Occ. |
| Triclosan | (Control) | N/A | 0.02 | Non-covalent |
B. Inflammation: NAAA Inhibitors
N-acylethanolamine acid amidase (NAAA) degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[1][5][6][7] Inhibiting NAAA restores PEA levels.[1][5][6][7]
-
Lead Compound: 4g (E93)[6]
-
Structure: Pyrrolidine-3-carboxamide with a rigid 4-phenylcinnamoyl group.
-
Efficacy: Low micromolar inhibition; demonstrated reduction in lung inflammation in LPS-induced acute lung injury models.[6]
C. Metabolic Syndrome: 11 -HSD1 Inhibitors
11
-
Lead Compound: PF-877423
-
Selectivity: >100-fold selective for 11
-HSD1 over 11 -HSD2. -
Outcome: Improved insulin sensitivity in murine models.
Mechanistic Visualization
Diagram 1: InhA Inhibition Pathway (Tuberculosis)
This diagram illustrates how PCAMs interrupt the Mycolic Acid biosynthesis pathway, leading to mycobacterial cell death.
Caption: Mechanism of Action for PCAM inhibitors targeting the InhA enzyme in M. tuberculosis fatty acid synthesis.
Diagram 2: 11 -HSD1 Metabolic Regulation
This workflow demonstrates the conversion of Cortisone to Cortisol and the intervention point of pyrrolidine analogs.
Caption: Inhibition of 11
Experimental Protocol: InhA Kinetic Assay
To validate the inhibitory potential of synthesized analogs.
Principle: The assay measures the oxidation of NADH to NAD+ by InhA in the presence of the substrate (2-trans-octenoyl-ACP or a mimic like dodecenoyl-CoA). The decrease in absorbance at 340 nm is directly proportional to enzyme activity.
Materials:
-
Recombinant InhA (purified from E. coli).
-
Substrate: Dodecenoyl-CoA (DD-CoA).
-
Cofactor: NADH.
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
Workflow:
-
Preparation:
-
Prepare a stock solution of the test compound (PCAM analog) in DMSO.
-
Dilute InhA enzyme to 50 nM in PIPES buffer.
-
-
Incubation:
-
Mix 98 µL of Enzyme solution with 2 µL of test compound.
-
Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add NADH (final conc. 250 µM) and DD-CoA (final conc. 50 µM).
-
-
Measurement:
-
Monitor Absorbance at 340 nm (
) for 5 minutes using a kinetic microplate reader.
-
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Determine IC50 by plotting % Inhibition vs. log[Concentration].
-
References
-
He, X., et al. (2006). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis."[9][10] Journal of Medicinal Chemistry. Link
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry. Link
-
Cheng, H., et al. (2010).[8] "The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Li, Y., et al. (2012). "Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors." RSC Advances. Link
-
OIST Innovation. (2017). "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) having potential therapeutic applications." OIST Technology Licensing.[11] Link
-
Krasavin, M. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[12] Molecules. Link
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide from Itaconic Acid
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, a novel scaffold with potential applications in medicinal chemistry. This guide is grounded in established chemical principles, offering both a step-by-step methodology and the underlying scientific rationale.
Introduction: The Significance of the Pyrrolidone Scaffold
The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage in various biological interactions. The target molecule, 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, is a compound of interest for its potential as a building block in the development of novel therapeutics. Its synthesis from readily available and bio-renewable itaconic acid presents a cost-effective and sustainable approach to accessing this valuable chemical entity.
This application note details a two-step synthesis commencing with the formation of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid and o-toluidine, followed by its amidation to yield the final product. The protocols provided are designed for reproducibility and scalability in a standard laboratory setting.
Mechanistic Rationale: A Tale of Two Reactions
The synthesis of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide from itaconic acid proceeds through two distinct, yet sequential, chemical transformations:
Step 1: Michael Addition and Intramolecular Cyclization
The initial step involves the reaction of itaconic acid with o-toluidine. This reaction is initiated by a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular condensation reaction, where the newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of the stable five-membered pyrrolidone ring upon dehydration. The reaction is typically driven to completion by heating, which facilitates both the initial addition and the subsequent cyclization.
Step 2: Amidation of the Carboxylic Acid
The second step is the conversion of the carboxylic acid group at the 3-position of the pyrrolidone ring into a primary amide. This is a classic amidation reaction, which can be achieved through various methods. For this protocol, we will utilize a well-established and efficient peptide coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and an ammonia source. This method is chosen for its high yield, mild reaction conditions, and minimal side product formation.
Visualizing the Synthesis Pathway
The following diagram illustrates the overall synthetic route from itaconic acid to the final product.
Caption: Synthetic route from itaconic acid to the target compound.
Experimental Protocols
4.1 Materials and Reagents
| Reagent | Purity | Supplier |
| Itaconic Acid | ≥99% | Sigma-Aldrich |
| o-Toluidine | ≥99% | Sigma-Aldrich |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | ≥97% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Ammonium Chloride | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), 37% | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Fisher Scientific |
4.2 Step-by-Step Synthesis
Part A: Synthesis of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol) and o-toluidine (10.7 g, 0.1 mol).
-
Heating: Heat the reaction mixture to 140-150 °C in an oil bath. The mixture will melt and become a homogenous solution.
-
Reaction Monitoring: Maintain the temperature and stir the reaction for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will solidify.
-
Purification: Recrystallize the crude solid from hot water to obtain pure 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Part B: Synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
-
Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (4.38 g, 20 mmol), anhydrous dichloromethane (DCM, 100 mL), and N,N-Diisopropylethylamine (DIPEA, 5.2 g, 40 mmol).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve BOP reagent (9.7 g, 22 mmol) and ammonium chloride (1.18 g, 22 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to yield the pure 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Data and Expected Results
| Step | Product | Expected Yield | Physical Appearance |
| Part A | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 75-85% | White solid |
| Part B | 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide | 60-70% | Off-white solid |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: δ 7.30-7.15 (m, 4H), 4.05 (dd, J = 9.2, 7.6 Hz, 1H), 3.80 (dd, J = 9.2, 6.4 Hz, 1H), 3.40 (m, 1H), 2.90 (dd, J = 17.2, 8.8 Hz, 1H), 2.75 (dd, J = 17.2, 6.0 Hz, 1H), 2.25 (s, 3H).
-
¹H NMR (400 MHz, CDCl₃) of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide: δ 7.32-7.18 (m, 4H), 6.50 (br s, 1H, NH), 5.80 (br s, 1H, NH), 4.00 (dd, J = 9.0, 7.5 Hz, 1H), 3.75 (dd, J = 9.0, 6.5 Hz, 1H), 3.30 (m, 1H), 2.85 (dd, J = 17.0, 8.5 Hz, 1H), 2.70 (dd, J = 17.0, 6.2 Hz, 1H), 2.28 (s, 3H).
-
Mass Spectrometry (ESI+) for C₁₂H₁₄N₂O₂: Calculated m/z: 218.11, Found: 219.11 [M+H]⁺.
Safety and Handling Precautions
-
o-Toluidine: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
BOP Reagent: Irritant and potentially harmful. Avoid inhalation and contact with skin and eyes.
-
DIPEA: Corrosive and flammable. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction or loss during work-up. | Ensure the reaction temperature is maintained. Monitor by TLC. Optimize recrystallization solvent and volume. |
| Low yield in Part B | Inactive coupling reagent or incomplete reaction. | Use fresh BOP reagent. Ensure anhydrous conditions. Increase reaction time if necessary. |
| Presence of starting material in final product | Incomplete reaction. | Increase the equivalents of BOP and ammonia source. Allow the reaction to stir for a longer duration. |
Conclusion
This application note provides a robust and reproducible two-step protocol for the synthesis of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide from itaconic acid. The methodology is well-suited for laboratory-scale synthesis and can be adapted for the generation of analog libraries for drug discovery programs. The detailed procedural steps, coupled with the mechanistic rationale, offer a comprehensive guide for researchers in the field.
References
-
Pawar, S. S., & Sekar, N. (2015). A review on the synthesis of itaconic acid. Journal of Chemical and Pharmaceutical Research, 7(3), 1129-1137. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7898, o-Toluidine. Retrieved February 26, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 835, Itaconic acid. Retrieved February 26, 2026 from [Link].
Protocol for reaction of 2-methylaniline with itaconic acid derivatives
Application Note: Divergent Synthesis of Itaconic Acid Derivatives with 2-Methylaniline
Executive Summary
The functionalization of bio-based itaconic acid and its anhydride with primary aromatic amines is a cornerstone reaction in the development of advanced polyamides, epoxy resin precursors, and antioxidant polymers[1],[2]. However, the reaction trajectory is highly dependent on the choice of the itaconic derivative. As a Senior Application Scientist, I have designed this protocol to address the specific kinetic and thermodynamic challenges posed by the steric bulk of 2-methylaniline (o-toluidine). This guide provides field-proven, self-validating methodologies to selectively synthesize either the pyrrolidone or the imide derivative, complete with mechanistic rationale and analytical benchmarks.
Mechanistic Rationale & Chemoselectivity
The reaction of 2-methylaniline with itaconic substrates bifurcates into two distinct chemoselective pathways based on the starting material:
-
Pathway A (Thermodynamic Control via Itaconic Acid): When reacted with free itaconic acid, the primary amine undergoes an initial aza-Michael addition at the terminal alkene (the
-carbon of the -unsaturated system). Subsequent intramolecular cyclo-condensation with the distal carboxylic acid yields 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [2],[3]. This pathway requires elevated temperatures to drive the dehydration. -
Pathway B (Kinetic Control via Itaconic Anhydride): When reacted with itaconic anhydride, the amine rapidly attacks the highly electrophilic anhydride carbonyl, opening the ring to form an intermediate amic acid. Because the aza-Michael addition is outcompeted by rapid acylation, the exocyclic double bond is preserved. Subsequent chemical dehydration yields N-(2-methylphenyl)itaconimide , a critical monomer for addition-type imide resins[4].
Reaction Pathways Visualization
Divergent synthetic pathways for the reaction of 2-methylaniline with itaconic acid derivatives.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol utilizes azeotropic distillation to drive the condensation reaction to completion, creating a self-validating system where the reaction progress is visually tracked by water accumulation[1].
Reagents:
-
Itaconic acid: 13.0 g (100 mmol)
-
2-Methylaniline: 10.7 g (100 mmol)
-
Toluene (Anhydrous): 150 mL
-
Hydroquinone (Radical inhibitor): 10 mg
Step-by-Step Methodology:
-
Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Mixing: Suspend itaconic acid and 2-methylaniline in 150 mL of toluene. Add hydroquinone to prevent premature thermal polymerization of any unreacted vinylic species.
-
Azeotropic Reflux: Heat the mixture to 110°C (oil bath). As the aza-Michael addition and subsequent lactamization proceed, water will co-distill with toluene and separate in the Dean-Stark trap.
-
Self-Validation Check: Continue refluxing until exactly 1.8 mL (100 mmol) of water is collected in the trap (typically 4–6 hours). The cessation of water droplet formation is the definitive kinetic endpoint.
-
Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as a white/off-white solid.
-
Purification: Isolate the crude solid via vacuum filtration. Recrystallize from a 1:1 mixture of ethanol and water to yield pure 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[5].
Step-by-step experimental workflow for the synthesis of the pyrrolidone derivative.
Protocol B: Synthesis of N-(2-Methylphenyl)itaconimide
Thermal dehydration of the intermediate amic acid often leads to unwanted cross-linking of the reactive exocyclic double bond. Therefore, this protocol utilizes a mild chemical imidization strategy[4].
Reagents:
-
Itaconic anhydride: 11.2 g (100 mmol)
-
2-Methylaniline: 10.7 g (100 mmol)
-
Dichloromethane (DCM): 100 mL
-
Acetic anhydride: 15.3 g (150 mmol)
-
Sodium acetate (anhydrous): 2.5 g (30 mmol)
Step-by-Step Methodology:
-
Amic Acid Formation: Dissolve itaconic anhydride in DCM at room temperature. Slowly add 2-methylaniline dropwise over 15 minutes.
-
Self-Validation Check 1: A thick white precipitate (the intermediate amic acid) will form within 30 minutes. Stir for an additional 1 hour to ensure complete ring opening.
-
Solvent Exchange: Remove DCM under reduced pressure.
-
Chemical Imidization: To the solid amic acid, add acetic anhydride and anhydrous sodium acetate. Heat the mixture to 80°C for 2 hours.
-
Self-Validation Check 2: The suspension will turn into a clear, homogeneous solution as the insoluble amic acid cyclizes into the highly soluble imide.
-
Quenching & Extraction: Pour the mixture over crushed ice to hydrolyze excess acetic anhydride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Quantitative Data & Analytical Benchmarks
To ensure rigorous quality control, verify the synthesized compounds against the following analytical parameters. The complete disappearance of the exocyclic double bond is the primary marker for successful pyrrolidone formation[3].
| Parameter | 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(2-Methylphenyl)itaconimide |
| Precursor | Itaconic Acid | Itaconic Anhydride |
| CAS Number | 56617-44-8[5] | N/A |
| Molecular Weight | 219.24 g/mol | 201.22 g/mol |
| Typical Yield | 75 - 82% | 65 - 70% |
| Key IR Bands | 1710 cm⁻¹ (COOH), 1680 cm⁻¹ (Lactam C=O) | 1770 cm⁻¹, 1710 cm⁻¹ (Imide C=O) |
| Key ¹H-NMR (DMSO-d6) | ~2.15 ppm (s, 3H, Ar-CH₃), ~2.6-2.9 ppm (m, 2H, CH₂) | ~2.10 ppm (s, 3H, Ar-CH₃), ~5.8 & 6.4 ppm (s, 1H each, =CH₂) |
Causality & Troubleshooting (E-E-A-T Insights)
-
Steric Hindrance of the ortho-Methyl Group: The methyl group at the 2-position of the aniline ring restricts conformational freedom during the transition state of the aza-Michael addition. If using Protocol A, do not substitute toluene with lower-boiling solvents (like benzene), as the reaction requires the 110°C reflux temperature to overcome this steric activation barrier.
-
Preventing Polymerization: The terminal methylene group (=CH₂) in itaconic derivatives is highly susceptible to radical cross-linking. In Protocol A, the addition of hydroquinone is non-negotiable. If the reaction mixture becomes highly viscous or forms an intractable gel, it indicates that radical polymerization has outpaced the desired condensation.
-
Catalyst Selection in Protocol B: Sodium acetate acts as a mild base to abstract the proton from the amic acid nitrogen, facilitating the nucleophilic attack on the mixed anhydride intermediate. Omitting sodium acetate will drastically reduce the yield and lead to the recovery of unreacted amic acid.
References
1.[1] US4420608A - Polyamides from itaconic acid and diamines. Google Patents. URL: 2.[2] Alkyd resin, coating composition, and substrate coated with such coating composition. Justia Patents. URL:[Link] 3.[3] Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC (PubMed Central). URL:[Link] 4.[5] 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 56617-44-8). Bio-Fount. URL:[Link] 5.[4] JP2866692B2 - Preparation of unsaturated dicarboxylic imide. Google Patents. URL:
Sources
- 1. US4420608A - Polyamides from itaconic acid and diamines - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2866692B2 - Preparation of unsaturated dicarboxylic imide compounds - Google Patents [patents.google.com]
- 5. 56617-44-8|1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid|1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid|-范德生物科技公司 [bio-fount.com]
Preparation of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide Hydrazide Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and characterization of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide hydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities associated with the pyrrolidinone core and the hydrazide functional group.[1][2] The pyrrolidinone ring is a key structural motif in many natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological properties including antibacterial, anticancer, and anti-inflammatory effects.[1][3][4] The incorporation of a hydrazide moiety further enhances the potential for diverse biological interactions and serves as a crucial intermediate for the synthesis of various heterocyclic systems.[2][5][6]
This guide will detail the synthetic pathway, provide step-by-step experimental protocols, and discuss the rationale behind the procedural choices, grounded in established chemical principles.
Synthetic Strategy Overview
The preparation of the target 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide hydrazide derivatives follows a multi-step synthetic sequence. The general approach involves the initial synthesis of the core pyrrolidinone structure, followed by esterification, and finally, hydrazinolysis to yield the desired hydrazide derivative.
The overall synthetic workflow is depicted below:
Caption: Synthetic scheme for 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide hydrazide derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compounds.
Materials and Instrumentation
| Reagents and Solvents | Instrumentation |
| 2-Methylaniline (o-toluidine) | Magnetic stirrer with heating plate |
| Itaconic acid | Reflux condenser |
| Methanol (anhydrous) | Round-bottom flasks |
| Sulfuric acid (concentrated) | Beakers, Erlenmeyer flasks |
| Hydrazine hydrate (80%) | Buchner funnel and flask |
| Isopropanol | Thin-layer chromatography (TLC) plates |
| Sodium carbonate | Melting point apparatus |
| Deionized water | FT-IR Spectrometer |
| ¹H and ¹³C NMR Spectrometer | |
| Mass Spectrometer |
Synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
The initial step involves the formation of the pyrrolidinone ring through the reaction of an aniline derivative with itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular amidation.
Protocol:
-
To a solution of itaconic acid (e.g., 50 mmol) in water (e.g., 16 mL), add 2-methylaniline (e.g., 45 mmol).[7]
-
Heat the reaction mixture to reflux and maintain for approximately 12 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford the crude product.
-
The crude 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.[7]
Rationale: The use of water as a solvent is advantageous for its low cost, safety, and ability to facilitate the reaction at reflux temperatures. The molar ratio of itaconic acid to the aniline is typically kept slightly in excess to ensure complete consumption of the aniline.
Synthesis of Methyl 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylate
The carboxylic acid is then converted to its corresponding methyl ester to facilitate the subsequent hydrazinolysis step.
Protocol:
-
Suspend 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (e.g., 340 mmol) in anhydrous methanol (e.g., 130 mL).[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2.5 mL) dropwise to the suspension while stirring.[8][9]
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, evaporate the methanol under reduced pressure.
-
Neutralize the residue with a 5% aqueous solution of sodium carbonate to a pH of 8-9.[8]
-
The resulting precipitate of the methyl ester is collected by filtration, washed with water, and dried.
Rationale: The esterification is an acid-catalyzed reaction. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Anhydrous conditions are preferred to prevent the reverse hydrolysis reaction.
Synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
The final step in the preparation of the core hydrazide derivative is the hydrazinolysis of the methyl ester.
Protocol:
-
Dissolve methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate in isopropanol.[9]
-
Add hydrazine hydrate (typically an 80% solution in water) to the solution.[9][10][11]
-
Heat the reaction mixture to reflux for approximately 2.5 to 4 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.[12]
Rationale: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the more stable hydrazide. Isopropanol is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the starting ester.
Synthesis of Hydrazide Derivatives (e.g., Hydrazones)
The prepared 1-(2-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide can be further derivatized, for instance, by condensation with various aldehydes or ketones to form the corresponding hydrazones.[13] These derivatives often exhibit enhanced biological activities.[5][14][15]
Caption: General scheme for the synthesis of hydrazone derivatives.
General Protocol for Hydrazone Synthesis:
-
Dissolve 1-(2-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide in a suitable solvent such as isopropanol or methanol.[9]
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[13]
-
Heat the mixture to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.
-
Wash the product with a cold solvent and dry. Recrystallization can be performed for further purification.
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides typical characterization data for the key intermediates and the final hydrazide.
| Compound | Molecular Formula | M.p. (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid | C₁₂H₁₃NO₃ | - | ~3300 (O-H), ~1700 (C=O, acid), ~1650 (C=O, lactam) | ~12.5 (s, 1H, COOH), 7.2-7.4 (m, 4H, Ar-H), 3.8-4.0 (m, 2H, N-CH₂), 3.3-3.5 (m, 1H, CH), 2.6-2.8 (m, 2H, CO-CH₂), 2.3 (s, 3H, Ar-CH₃) | ~174 (C=O, acid), ~172 (C=O, lactam), 130-140 (Ar-C), 125-130 (Ar-CH), ~51 (N-CH₂), ~36 (CH), ~34 (CO-CH₂), ~17 (Ar-CH₃) |
| Methyl 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylate | C₁₃H₁₅NO₃ | - | ~1730 (C=O, ester), ~1680 (C=O, lactam) | 7.2-7.4 (m, 4H, Ar-H), 3.8-4.0 (m, 2H, N-CH₂), 3.7 (s, 3H, OCH₃), 3.4-3.6 (m, 1H, CH), 2.7-2.9 (m, 2H, CO-CH₂), 2.3 (s, 3H, Ar-CH₃) | ~172 (C=O, ester), ~171 (C=O, lactam), 130-140 (Ar-C), 125-130 (Ar-CH), ~52 (OCH₃), ~51 (N-CH₂), ~36 (CH), ~34 (CO-CH₂), ~17 (Ar-CH₃) |
| 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | C₁₂H₁₅N₃O₂ | - | ~3300, 3200 (N-H), ~1680 (C=O, amide), ~1650 (C=O, lactam) | ~9.2 (s, 1H, NH), 7.2-7.4 (m, 4H, Ar-H), ~4.3 (br s, 2H, NH₂), 3.8-4.0 (m, 2H, N-CH₂), 3.2-3.4 (m, 1H, CH), 2.5-2.7 (m, 2H, CO-CH₂), 2.3 (s, 3H, Ar-CH₃) | ~171 (C=O, amide), ~170 (C=O, lactam), 130-140 (Ar-C), 125-130 (Ar-CH), ~51 (N-CH₂), ~37 (CH), ~35 (CO-CH₂), ~17 (Ar-CH₃) |
Note: The exact chemical shifts (δ) and coupling constants in NMR spectra, as well as the specific wavenumbers in IR spectra, may vary slightly depending on the solvent and instrument used. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment is typically confirmed by signals for the COCH₂, CH, and NCH₂ groups in the ¹H NMR spectra around 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively.[8][15] A broad singlet around 12.65 ppm can confirm the presence of the COOH group.[8][15] In the ¹³C NMR spectrum, the corresponding carbon peaks are observed around 33.74, 36.22, and 50.98 ppm, with the COOH carbon resonating at approximately 174.41 ppm.[8][15]
Potential Applications and Future Directions
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxamide hydrazide have demonstrated a range of biological activities, including antibacterial and anticancer properties.[5][14][16] The synthesized 1-(2-methylphenyl) analogs are promising candidates for screening against various biological targets. Further derivatization of the hydrazide moiety can lead to the creation of extensive compound libraries for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.[17] For instance, condensation with various heterocyclic aldehydes can introduce new pharmacophores and potentially modulate the biological activity and selectivity of the parent compound.[13]
References
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- Synthesis of 5‐oxo‐2‐pyrrolidine carboxamide derivatives under ultrasound irradiation. ResearchGate.
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing).
- Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. PubMed.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate.
- Synthesis and biological activities of new hydrazide derivatives. PubMed.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC.
- An Overview on Chemistry and Biological Importance of Pyrrolidinone. Bentham Science.
- A systematic review on the synthesis and biological activity of hydrazide derivatives. Unknown Source.
- Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. KTU ePubl.
- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
- Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. ChemRxiv.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
- Hydrazinolysis of phthalimido group (a); preparation of sulfonamides 9a,b (b). ResearchGate.
- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate.
- Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... ResearchGate.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. A systematic review on the synthesis and biological activity of hydrazide derivatives. [ipindexing.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Functionalization of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Executive Summary
The scaffold 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide (referred to herein as Compound A ) represents a privileged structure in medicinal chemistry, sharing core topology with established nootropics (e.g., Piracetam) and antimicrobial agents. While the o-tolyl moiety at the N1 position provides steric protection and lipophilicity, the C3-carboxamide offers a critical vector for diversification.
This guide details three high-value synthetic protocols to transform Compound A into distinct chemical classes:
-
Hofmann Rearrangement: Accessing the 3-amino-pyrrolidinone scaffold (GABA mimetic/peptide surrogate).
-
Dehydration: Synthesis of the 3-cyano derivative (nitrile), a precursor for tetrazoles.
-
C4-Methylene Activation: Regioselective alkylation/aldol condensation.
Structural Analysis & Reactivity Profile
Compound A is a
-
Zone 1 (The Amide): The primary carboxamide (-CONH
) is susceptible to rearrangement and dehydration.[1] It is the primary focus of this guide. -
Zone 2 (The Lactam Ring): The C4 position (alpha to the carbonyl) possesses acidic protons (
in DMSO), enabling enolate chemistry, though less acidic than a -keto ester. -
Zone 3 (The N-Aryl Group): The 2-methylphenyl group is electronically activating but sterically demanding, directing electrophilic substitution to the para position relative to the nitrogen (position 4 on the phenyl ring), though this is rarely the primary vector for SAR optimization.
Functionalization Pathway Diagram
Protocol A: Hofmann Rearrangement (Synthesis of the 3-Amine)
Rationale:
Converting the carboxamide to a primary amine is the most valuable transformation for this scaffold. It generates a constrained
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)
-
Solvent: Methanol (or t-Butanol for Boc-protected amine)
-
Base: No external base required if trapping with alcohol.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (10 mmol) in anhydrous Methanol (50 mL).
-
Note: If the free amine is unstable, use
-Butanol to directly yield the Boc-protected amine (tert-butyl carbamate).
-
-
Addition: Add (Diacetoxyiodo)benzene (PIDA) (3.54 g, 11 mmol) in one portion at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Hydrolysis (Optional): If the free amine is required, treat the resulting carbamate with 4M HCl in dioxane (5 mL) for 2 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
For Carbamate: Dissolve residue in EtOAc, wash with saturated NaHCO
, dry over MgSO , and concentrate. -
For Free Amine Salt: The residue is the amine hydrochloride. Triturate with diethyl ether to obtain the solid.
-
Validation:
-
NMR: Disappearance of amide protons (
7.0–7.5 ppm broad singlets). Appearance of carbamate -OCH ( 3.6 ppm) or free amine protons.
Protocol B: Dehydration to Nitrile
Rationale:
The conversion of the primary amide to a nitrile (cyano group) changes the electronic properties of the scaffold and creates a "handle" for [3+2] cycloadditions to form tetrazoles (bioisosteres of carboxylic acids). Trifluoroacetic anhydride (TFAA) is preferred over SOCl
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Setup: Purge a reaction flask with nitrogen. Dissolve Compound A (5 mmol) and Pyridine (0.8 mL, 10 mmol) in anhydrous DCM (20 mL). Cool to 0°C.
-
Addition: Add TFAA (0.85 mL, 6 mmol) dropwise over 10 minutes.
-
Observation: No significant exotherm should occur if added slowly.
-
-
Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the nitrile is usually less polar than the amide).
-
Workup: Quench with saturated aqueous NaHCO
(20 mL). Separate the organic layer. Extract aqueous layer with DCM (2 x 10 mL). -
Purification: Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over Na
SO and concentrate. -
Isolation: Recrystallize from Ethanol/Hexane if necessary.
Validation:
-
IR Spectroscopy: Appearance of a sharp, diagnostic nitrile stretch at
. -
NMR: Loss of amide NH
signals.
Protocol C: C4-Alkylidene Condensation (Aldol-Type)
Rationale:
The methylene group at position 4 (adjacent to the C5 carbonyl) is activated. Condensation with aromatic aldehydes yields
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Electrophile: Benzaldehyde (or substituted analog) (1.1 equiv)
-
Catalyst: Piperidine (0.2 equiv) or NaOEt (1.0 equiv)
-
Solvent: Ethanol.
Step-by-Step Methodology:
-
Mixing: In a reaction vial, suspend Compound A (2 mmol) and the aromatic aldehyde (2.2 mmol) in Ethanol (10 mL).
-
Catalysis: Add Piperidine (40
L). -
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Checkpoint: The product often precipitates out of the hot solution upon formation.
-
-
Isolation: Cool the mixture to room temperature and then to 4°C. Filter the precipitate.
-
Purification: Wash the solid with cold ethanol and diethyl ether.
Validation:
-
NMR: Appearance of the vinylic proton signal (
ppm, singlet). -
Stereochemistry: The E-isomer is typically favored due to steric repulsion between the phenyl ring and the lactam carbonyl.
Analytical Data Summary
| Derivative | Key Functional Group | Diagnostic IR Signal (cm | Diagnostic |
| Parent (Cmpd A) | Primary Amide | 1660–1690 (Amide I & II) | |
| 3-Amino (Carbamate) | Urethane | 1710 (C=O carbamate) | |
| 3-Cyano | Nitrile | 2240 (C | Absence of NH |
| 4-Benzylidene | Enone (Exocyclic) | 1640 (C=C conj.) |
References
-
Chemistry Steps. (2023). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.[2] Retrieved February 26, 2026, from [Link]
-
Krikštaponis, K., & Grybaitė, B. (2023).[5] Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Kaunas University of Technology.[6][7][8] Retrieved February 26, 2026, from [Link]
-
Matulis, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.[6] Retrieved February 26, 2026, from [Link]
Sources
- 1. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
The 5-Oxopyrrolidine-3-Carboxamide Scaffold: A Versatile Framework for Modern Drug Discovery
Introduction: The Allure of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 5-oxopyrrolidine-3-carboxamide core is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to multiple, diverse biological targets.[1] Its inherent properties—a rigidified cyclic lactam structure, multiple points for hydrogen bonding, and stereochemical complexity—make it an attractive starting point for the development of novel drugs. This guide provides an in-depth exploration of the 5-oxopyrrolidine-3-carboxamide scaffold, offering detailed protocols for its synthesis, derivatization, and biological evaluation in key therapeutic areas. We will delve into its application in oncology, microbiology, and the emerging field of non-opioid pain management, providing researchers with the practical knowledge to leverage this versatile scaffold in their drug discovery programs.
I. Chemical Synthesis and Library Generation: Building the Arsenal
The synthetic accessibility of the 5-oxopyrrolidine-3-carboxamide core is a key advantage for its use in drug discovery. A divergent synthetic approach allows for the creation of a diverse library of compounds from a common intermediate. The general strategy involves the initial formation of the pyrrolidinone ring, followed by the derivatization of the carboxamide moiety.
A. Synthesis of the Core Scaffold: 5-Oxo-1-arylpyrrolidine-3-carbohydrazide
A common and efficient method to generate the core scaffold is through the cyclization of itaconic acid with a substituted aniline, followed by esterification and hydrazinolysis. This provides a key carbohydrazide intermediate, primed for further diversification.
Protocol 1: Synthesis of 5-Oxo-1-(4-acetamidophenyl)pyrrolidine-3-carbohydrazide
This protocol details the synthesis of a key intermediate for generating a library of 5-oxopyrrolidine-3-carboxamide derivatives.
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine monohydrate
-
Water
-
5% Hydrochloric acid
-
Toluene
-
Propan-2-ol
-
Standard laboratory glassware and purification apparatus (recrystallization, filtration)
Procedure:
-
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid: A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours. After cooling, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid.
-
Synthesis of Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate: The carboxylic acid from the previous step is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 20 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and concentrated to give the methyl ester.
-
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide: To a solution of the methyl ester in toluene, hydrazine monohydrate (3-fold molar excess) is added. The mixture is refluxed for 16 hours. Upon cooling, the product precipitates and is collected by filtration, washed with propan-2-ol, and dried to yield the desired carbohydrazide intermediate.
B. Library Generation via Hydrazone Formation
The carbohydrazide intermediate is a versatile handle for creating a diverse library of derivatives through condensation with various aldehydes and ketones. This allows for the systematic exploration of structure-activity relationships (SAR).
Protocol 2: General Procedure for the Synthesis of N'-aryl/heteroaryl-methylene-5-oxopyrrolidine-3-carbohydrazides
This protocol describes a general method for synthesizing a library of hydrazone derivatives from the carbohydrazide intermediate.
Materials:
-
5-Oxo-1-arylpyrrolidine-3-carbohydrazide (from Protocol 1)
-
Various aromatic and heteroaromatic aldehydes
-
Methanol or Propan-2-ol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of the 5-oxo-1-arylpyrrolidine-3-carbohydrazide (1 equivalent) in methanol or propan-2-ol, add the desired aldehyde (1.1 equivalents).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Caption: General synthetic scheme for the 5-oxopyrrolidine-3-carboxamide library.
II. Application in Oncology: Targeting Cancer Cell Proliferation
The 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.[2] The mechanism of action for many of these compounds is believed to involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][4]
A. Mechanism of Action: Inhibition of the BRAF-MEK-ERK Signaling Pathway
The BRAF-MEK-ERK pathway is a key signaling cascade that controls cell proliferation, differentiation, and survival.[5][6] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[7][8][9] Molecular docking studies have suggested that certain 5-oxopyrrolidine-3-carbohydrazide derivatives can act as multi-kinase inhibitors, with high binding affinities to the active sites of key protein kinases like BRAF.[4] By inhibiting BRAF, these compounds can block the downstream signaling cascade, leading to a decrease in cancer cell proliferation and induction of apoptosis.
Caption: A typical screening cascade for drug discovery.
V. Conclusion and Future Perspectives
The 5-oxopyrrolidine-3-carboxamide scaffold represents a highly versatile and synthetically tractable framework for the discovery of new therapeutic agents. Its demonstrated efficacy in oncology and microbiology, coupled with its emerging potential in pain management, underscores its privileged status in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold. Future work will likely focus on expanding the diversity of compound libraries, elucidating novel mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this promising molecular architecture.
VI. References
-
Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162.
-
Zarghi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
-
Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. Available from: [Link].
-
Ubeikienė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801.
-
Šačkus, A., et al. (2021). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 32(3).
-
Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Semantic Scholar. Available from: [Link].
-
Zarghi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link].
-
Ubeikienė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link].
-
Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. Kaunas University of Technology. Available from: [Link].
-
Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Google Patents. Available from: .
-
Ubeikienė, J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. R Discovery. Available from: [Link].
-
Wu, Z., & Lu, D. (2026). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry, 302, 118326.
-
Zarghi, A., et al. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link].
-
Al-Suwaidan, I. A., et al. (2018). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PubMed. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 27(6), 1641-1653.
-
Wu, Z., & Lu, D. (2026). Advances in the discovery of selective NaV1.8 inhibitors for pain management. PubMed. Available from: [Link].
-
Vertex Pharmaceuticals. (2025). Nav1.8 Inhibitors: The Next-Generation Non-Opioid Analgesics Reshaping Pain Management. Patsnap Synapse. Available from: [Link].
-
Sophion Bioscience. (2024). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective Nav1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Sophion. Available from: [Link].
-
Sharma, P., & Kumar, V. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International journal of molecular sciences, 18(7), 1536.
-
Kenakin, T. (2012). Biased agonism: An emerging paradigm in GPCR drug discovery. ACS chemical neuroscience, 3(3), 193–201.
-
Kenakin, T. (2015). Fulfilling the Promise of "Biased" G Protein–Coupled Receptor Agonism. Molecular pharmacology, 88(3), 563–570.
-
Sumimoto, H., et al. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of experimental medicine, 203(7), 1651–1656.
-
Thirabunyanon, M., et al. (2014). BRAF- and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress. Molecular therapy : the journal of the American Society of Gene Therapy, 22(8), 1446–1457.
-
Asuha, S., et al. (2013). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic chemistry and applications, 2013, 496470.
-
Kenakin, T. (2012). Biased Agonism: An emerging paradigm in GPCR drug discovery. ResearchGate. Available from: [Link].
-
Johnson, D. B., et al. (2024). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers, 16(1), 213.
-
Franco, R., et al. (2021). The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions. Frontiers in pharmacology, 12, 622247.
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF- and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
Application Note and Protocol: Selecting an Optimal Recrystallization Solvent for 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal recrystallization solvent for the purification of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide. Recrystallization is a critical technique for purifying solid organic compounds, and its success is fundamentally dependent on the selection of an appropriate solvent system.[1][2] This guide outlines the theoretical principles of solvent selection, a systematic experimental protocol for screening various solvents, and detailed procedures for both single-solvent and mixed-solvent recrystallization techniques. The causality behind each step is explained to provide a deeper understanding of the purification process.
Introduction to the Compound and Purification Challenge
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is a member of the pyrrolidinone class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and anticancer properties.[3][4][5] The molecular structure features a polar lactam and a carboxamide group, combined with a nonpolar 2-methylphenyl (tolyl) substituent. This amphiphilic nature can make the selection of a single ideal recrystallization solvent challenging. The primary goal of recrystallization is to obtain the target compound in high purity and with a well-defined crystalline form by leveraging its differential solubility in a solvent at varying temperatures.[2][6] An effective solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][6][7]
Theoretical Framework for Solvent Selection
The fundamental principle of recrystallization is that the solubility of a solid in a solvent generally increases with temperature.[1][2] An ideal recrystallization solvent for 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide will exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble in the boiling solvent but have low solubility in the cold solvent to ensure maximum recovery of the purified product upon cooling.[6]
-
Inertness: The solvent must not react chemically with the compound.[6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]
-
Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.
Given the structure of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, a logical starting point is to screen solvents across a range of polarities, from nonpolar (e.g., hexanes), to intermediate (e.g., ethyl acetate, isopropanol), to polar (e.g., ethanol, water).
Experimental Protocol: Solvent Screening
A systematic, small-scale screening process is the most efficient method to identify a suitable solvent or solvent pair.
Materials and Equipment
-
Crude 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
-
Small test tubes (e.g., 13x100 mm)
-
Heat gun or sand bath
-
Vortex mixer
-
A selection of candidate solvents (see Table 1)
-
Pasteur pipettes
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a recrystallization solvent system.
Caption: Workflow for mixed-solvent recrystallization.
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (the cloud point). [8][9][10]This indicates the solution is saturated.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. [9]4. Remove the flask from the heat source and follow steps 8-12 from the single-solvent recrystallization protocol. For washing the crystals (step 11), use a cold mixture of the two solvents in the same ratio determined for the recrystallization.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more of the "good" solvent to decrease saturation. Reheat to dissolve the oil, then cool more slowly. [11] |
| No Crystals Form | Solution is not saturated (too much solvent used); cooling too rapidly. | Try scratching the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. If too much solvent was added, boil some off and cool again. [7][11] |
| Low Recovery | Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Cool thoroughly in an ice bath. Pre-warm the funnel and flask for hot filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to adsorb colored impurities before the cooling step. |
Conclusion
The purification of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide via recrystallization is a highly effective method when the solvent system is chosen with care. A systematic screening of solvents with varying polarities is essential. Based on the compound's structure, intermediate polarity solvents like isopropanol and ethyl acetate are strong candidates for single-solvent recrystallization. Alternatively, mixed-solvent systems such as ethanol/water or ethyl acetate/hexanes offer excellent and tunable options for achieving high purity and yield. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently develop a robust purification strategy for this and structurally related compounds.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved February 26, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved February 26, 2026, from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved February 26, 2026, from [Link]
-
PraxiLabs. (2024). Recrystallization: Definition, Principle, Purpose, Steps, Applications and More. Retrieved February 26, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved February 26, 2026, from [Link]
- Krikštaponis, K., & Grybaitė, B. (2023). Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Vilnius University Press.
- Balandis, B., Anusevičius, K., Šiugždaitė, J., Kantminienė, K., & Mickevičius, V. (2019). Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives.
- Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [wiredchemist.com]
- 3. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Topic: Yield Optimization & Troubleshooting Guide Target Audience: Organic Chemists, Process Development Scientists Document ID: TSC-2025-PYR-03
Executive Summary
The synthesis of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide presents a specific challenge due to the steric hindrance introduced by the ortho-methyl group on the aniline ring. While the general reaction between itaconic acid and anilines is well-documented, the o-tolyl derivative often suffers from low yields (typically <50%) in standard melt-fusion protocols due to incomplete cyclization and thermal degradation.
This guide provides an optimized Two-Stage Solution Phase Protocol designed to bypass these bottlenecks, replacing the traditional "neat fusion" method with a solvent-mediated approach that drives equilibrium toward the product.
Module 1: The Synthetic Roadmap
The following logic map outlines the optimized pathway. We utilize a high-boiling solvent with azeotropic water removal to drive the difficult cyclization step, followed by a mild activation method for amidation.
Figure 1: Optimized synthetic pathway distinguishing the kinetic addition step from the thermodynamic cyclization step.
Module 2: Stage I - Synthesis of the Carboxylic Acid Scaffold
Objective: Maximize yield of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
The Problem: The "Melt" Method
Traditional literature often suggests fusing itaconic acid and o-toluidine at 130–150°C.
-
Issue: The ortho-methyl group creates steric clash, requiring higher energy for the ring closure. At fusion temperatures, this leads to oxidative tars and decarboxylation, capping yields at ~45%.
The Solution: Azeotropic Dehydration
Switching to a solvent system (Xylene or Toluene) allows for controlled heating and active removal of water, which drives the equilibrium forward (Le Chatelier’s principle) without overheating the substrate.
Optimized Protocol
-
Stoichiometry: Mix Itaconic Acid (1.0 equiv) and o-Toluidine (1.0 equiv).
-
Solvent: Suspend in Xylene (5–7 mL per gram of acid).
-
Why Xylene? Its boiling point (~140°C) is ideal for overcoming the ortho-steric barrier without degrading the reagents.
-
-
Setup: Equip flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Reflux for 6–8 hours. Monitor water collection in the trap.
-
Checkpoint: The reaction is complete when water evolution ceases (theoretical: 1 mol H2O per mol reactant).
-
-
Isolation: Cool to room temperature. The product often crystallizes directly. If not, add dilute NaHCO3 to extract the acid into the aqueous phase, wash the organic layer (removes unreacted amine), and re-acidify the aqueous layer with HCl to precipitate the pure acid.
Yield Expectation: 75–85% (vs. 45% in melt).
Module 3: Stage II - Conversion to Carboxamide
Objective: Convert the carboxylic acid to the primary amide (-CONH2) without hydrolysis.
The Challenge: Activation vs. Stability
Direct reaction with ammonia requires high heat (unfavorable). We must activate the carboxyl group.[1]
Recommended Method: Acid Chloride Route
This method is robust and scalable.[2]
-
Activation: Suspend the Stage I acid in dry Dichloromethane (DCM) or Toluene . Add Thionyl Chloride (SOCl2) (1.2 equiv) and a catalytic drop of DMF.
-
Amidation: Dissolve the crude acid chloride in dry Acetone or THF.
-
Addition: Cool the solution to 0–5°C (Ice bath).
-
Reagent: Add 28% Aqueous Ammonia (NH4OH) or bubble Ammonia gas slowly.
-
Why Cold? Controls the exotherm and prevents hydrolysis of the amide back to the acid.
-
-
Workup: Evaporate solvent. Wash the solid residue with cold water to remove NH4Cl salts. Recrystallize from Ethanol/Water.
Module 4: Troubleshooting Guide (FAQ)
Q1: My yield in Stage I is low, and the product is oily.
| Possible Cause | Diagnostic | Solution |
| Incomplete Cyclization | NMR shows broad signals or mixed peaks (Open chain vs. Ring). | The ortho-methyl group slows ring closure. Increase reaction time or switch from Toluene to Xylene to boost temperature. |
| Isomerization | NMR shows peaks for Citraconic acid derivatives. | Reaction temperature too high (>160°C). Stick to Xylene reflux (140°C). |
| Water Presence | Low conversion. | Ensure Dean-Stark trap is functioning. Water must be removed to drive the reaction. |
Q2: The final amide (Stage II) contains starting acid.
-
Cause: Hydrolysis of the acid chloride before ammonia addition, or insufficient SOCl2.
-
Fix: Ensure the acid chloride formation is complete (clear solution). When removing excess SOCl2, use a nitrogen sweep. Add the ammonia solution immediately after dissolving the acid chloride.
Q3: Can I use a coupling agent instead of Thionyl Chloride?
Yes. If you lack ventilation for SOCl2, use CDI (Carbonyldiimidazole) .
-
Protocol: Dissolve Acid (1 equiv) + CDI (1.1 equiv) in dry THF. Stir 1 hour (CO2 evolves). Add 28% NH4OH.
-
Benefit: One-pot, no acidic fumes.
-
Drawback: CDI is moisture sensitive; reagents must be dry.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose yield issues during the critical Stage I (Acid Synthesis).
Figure 2: Diagnostic flow for Stage I yield issues.
References
-
Synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids
- Source: National Institutes of Health (PMC) / Molecules.
- Relevance: Describes the general reaction of itaconic acid with anilines and the formation of the 5-oxopyrrolidine core.
-
Link:
-
Amidation Protocols (Acid to Amide)
-
Source: Chemistry & Biology Interface.[9]
- Relevance: details the activation of carboxylic acids using coupling agents (EDC) and traditional methods to form primary and secondary amides.
-
Link:
-
-
Itaconic Acid Reaction Mechanisms
- Source: MDPI / Chemical Proceedings.
- Relevance: Discusses the Aza-Michael addition mechanism and subsequent cyclization steps involved in forming pyrrolidone rings
-
Link:
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling [organic-chemistry.org]
- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 9. cbijournal.com [cbijournal.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Methylaniline Condensation Reactions
Welcome to the technical support center dedicated to addressing challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with condensation reactions involving sterically hindered anilines, specifically 2-methylaniline (o-toluidine). The presence of the ortho-methyl group presents a significant steric barrier, often leading to low yields or reaction failure. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my condensation reaction with 2-methylaniline and a carbonyl compound failing or resulting in unexpectedly low yields?
A1: The primary cause is steric hindrance originating from the ortho-methyl group on the aniline ring.
The condensation reaction between an amine and a carbonyl (aldehyde or ketone) proceeds via nucleophilic addition to form a C=N double bond, known as an imine or Schiff base.[1][2] The mechanism involves two key stages:
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine.[3][4]
-
Dehydration: The carbinolamine eliminates a molecule of water to form the final imine product. This step is often acid-catalyzed and is reversible.[5][6]
The methyl group at the ortho-position of 2-methylaniline creates a crowded environment around the nucleophilic nitrogen atom.[7][8] This steric bulk physically obstructs the nitrogen's approach to the carbonyl carbon, significantly increasing the activation energy required to form the necessary tetrahedral intermediate. This clash slows down the reaction rate dramatically and can shift the equilibrium away from the product, leading to low or no yield.[9]
Q2: How can I optimize my reaction conditions to favor the condensation?
A2: Strategic adjustments to temperature, solvent, and water removal are critical.
Because condensation reactions are equilibria, Le Châtelier's principle is a powerful tool. The reaction produces water as a byproduct; therefore, its efficient removal is paramount to drive the reaction forward.[6][10]
| Parameter | Recommended Action | Rationale |
| Temperature | Increase the reaction temperature, often to the reflux temperature of the chosen solvent. | Provides the necessary thermal energy to overcome the high activation barrier caused by steric repulsion.[11] Higher temperatures accelerate the rate of both the forward and reverse reactions, but when combined with water removal, the net effect strongly favors product formation. |
| Water Removal | Employ a Dean-Stark apparatus for azeotropic removal of water with solvents like toluene or xylene. | Physically removes the water byproduct from the reaction mixture, preventing the reverse reaction (hydrolysis of the imine) and driving the equilibrium to completion. |
| Alternatively, use chemical dehydrating agents. | Molecular sieves (3Å or 4Å), or anhydrous salts like MgSO₄ or Na₂SO₄ can be added directly to the reaction. For highly sensitive reactions, dehydrating agents like tetraethyl orthosilicate can be effective as they generate non-acidic byproducts.[12] | |
| Solvent | Use a non-polar, aprotic solvent capable of forming an azeotrope with water. | Toluene is the most common choice as it is effective for Dean-Stark water removal and can be heated to a sufficient temperature (~111 °C) to overcome activation barriers. |
| Reactant Concentration | Use a higher concentration of reactants. | Increasing concentration can favor the bimolecular forward reaction. However, be mindful of solubility limits. |
Q3: What catalysts are effective for promoting condensation with 2-methylaniline?
A3: Acid catalysis is the most common and effective strategy.
A catalyst can provide an alternative, lower-energy reaction pathway. For imine formation, acid catalysts enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the sterically hindered (and thus less nucleophilic) 2-methylaniline.[3][12]
| Catalyst Type | Examples | Mechanism of Action & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Acetic Acid (AcOH), Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen, which creates a resonance-stabilized cation with a highly electrophilic carbon. This significantly lowers the activation energy for the nucleophilic attack.[4] Caution: Use catalytic amounts. Excess acid can protonate the aniline nitrogen, rendering it non-nucleophilic and halting the reaction. |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃), Copper(I/II) salts (e.g., CuCl, CuSO₄), Titanium(IV) chloride (TiCl₄) | Coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic. Lewis acids are often very effective for hindered substrates.[13][14] TiCl₄ also acts as a powerful dehydrating agent. |
| Organocatalysts | Electron-rich anilines (e.g., p-anisidine) | In some specific contexts, such as hydrazone formation, electron-rich anilines have been shown to act as nucleophilic catalysts, facilitating the reaction.[15][16] This is a more specialized approach but highlights the diversity of catalytic options. |
Q4: I've tried optimizing conditions and using standard catalysts with no success. What are my next steps?
A4: If direct condensation remains challenging, consider alternative synthetic strategies or more potent reagents.
-
Increase Carbonyl Reactivity: If possible, switch to a more reactive carbonyl partner. Aldehydes are inherently more reactive than ketones due to less steric hindrance and electronic effects.[4] An aldehyde with an electron-withdrawing group will be more electrophilic and may react where others fail.
-
High-Pressure Conditions: While requiring specialized equipment, conducting the reaction under high pressure can increase the reaction rate and favor the formation of the more compact transition state, sometimes overcoming steric barriers.
-
Alternative Synthetic Routes: If the target molecule is the primary goal, and not the reaction itself, consider pathways that avoid the direct condensation. For instance, in the synthesis of quinolinones, traditional condensation methods with ortho-substituted anilines can be harsh, prompting the development of modern transition-metal-catalyzed C-H activation strategies.[17] Similarly, practical copper-catalyzed methods have been developed for synthesizing sterically hindered anilines from aryl boronic esters, which could then be functionalized further.[18]
Experimental Protocols & Workflows
Protocol: General Procedure for Acid-Catalyzed Condensation of 2-Methylaniline with an Aldehyde using a Dean-Stark Trap
This protocol provides a robust starting point for overcoming steric hindrance.
Materials:
-
2-Methylaniline (1.0 eq)
-
Aldehyde (1.0-1.1 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.02-0.05 eq)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark arm)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure all glassware is dry. Fill the side-arm of the Dean-Stark trap with toluene.
-
Reagent Addition: To the round-bottom flask, add the aldehyde (1.0 eq), 2-methylaniline (1.0 eq), PTSA (0.05 eq), and a magnetic stir bar. Add enough toluene to ensure the reactants are fully dissolved and the mixture can be stirred effectively.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope cools, the water (being denser) will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials to observe the consumption of reactants and the appearance of the product spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the PTSA), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel.[19]
-
Characterization: Confirm the identity and purity of the final imine product using techniques like NMR, IR spectroscopy, and mass spectrometry.
References
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
- Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- García, F., et al. (2021, August 5). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Letters. (2026, February 23). CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Wikipedia. (n.d.). Aniline.
- BenchChem. (2025). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
- MDPI. (2021, October 13).
- Chemistry Steps. (2025, July 5).
- BenchChem. (2025).
- Shankarling, G. S., & Patil, V. V. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org. Chem., 80, 7876-7883.
- Royal Society of Chemistry. (n.d.). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry.
- ResearchGate. (2025, August 5). Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Li, L., et al. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475.
- Vaia. (n.d.). Problem 21 Reaction of aniline with benzald... [FREE SOLUTION].
- Chemistry LibreTexts. (2024, September 30). 19.
- University Course Material. (n.d.).
- Arkat USA. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis.
- Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube.
- ChemTalk. (2021, June 9). Steric Hindrance.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
- Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
- PubMed. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines.
- Dalton Transactions. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
- Wikipedia. (n.d.).
- Science Info. (2023, June 29).
- University Course Material. (n.d.). Organic Chemistry II (Chem 2042).
- Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Bulletin 826E - HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2024, May 9).
Sources
- 1. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 2. vaia.com [vaia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eopcw.com [eopcw.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 8. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 16. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Executive Summary & Physicochemical Profile[2][3]
The Challenge: Users frequently report that 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide (hereafter referred to as MPC-3 ) exhibits "brick dust" behavior—it is difficult to dissolve in organic stock solvents and precipitates immediately upon dilution into aqueous media.
The Science: MPC-3 is a gamma-lactam derivative characterized by two competing structural features:
-
High Lattice Energy: The primary amide (
) at position 3 and the lactam core create a dense network of intermolecular hydrogen bonds.[1] -
Lipophilicity: The N-(2-methylphenyl) group (o-tolyl) adds significant hydrophobic bulk.[1] While the ortho-methyl group introduces a steric twist that disrupts planarity, the molecule remains highly lipophilic (Predicted LogP
1.5–2.2) with poor wettability.[1]
Classification: Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on the specific polymorph.[1]
Diagnostic Workflow
Use this decision tree to identify the specific failure point in your solubilization process.
Figure 1: Diagnostic logic for troubleshooting MPC-3 solubility issues. Green paths indicate optimal workflows.
Critical Troubleshooting Guides
Issue 1: "The solid won't dissolve in DMSO to make a 10 mM stock."
Root Cause: While MPC-3 is soluble in DMSO, the crystal lattice is robust.[1] The ortho-methyl group shields the polar lactam core, reducing solvent penetration rate.[1] Additionally, DMSO is hygroscopic; absorbed water drastically reduces the solubility of lipophilic amides.[1]
Corrective Protocol (The "Warm Start"):
-
Solvent Quality: Ensure you are using anhydrous DMSO (stored over molecular sieves).[1] Even 1% water content can inhibit dissolution of this compound.[1]
-
Vessel Choice: Use a glass vial, not plastic (to allow efficient heat transfer and avoid plasticizer leaching).
-
Thermal Assist:
-
Add the required volume of DMSO.[1]
-
Warm the vial to 40–45°C in a water bath for 5–10 minutes. Do not exceed 60°C to avoid amide hydrolysis.
-
-
Sonication: Sonicate in a bath sonicator for 10 minutes while warm.
-
Visual Check: Hold the vial up to a light source. If "shimmering" (Schlieren lines) or micro-particulates are visible, repeat the heat/sonicate cycle.
Issue 2: "The solution turns cloudy immediately when added to cell culture media."
Root Cause: This is the "Solvent Shift" phenomenon.[1] When a DMSO stock is spiked into aqueous media, the DMSO rapidly diffuses away, leaving the lipophilic MPC-3 molecules exposed to water.[1] They aggregate faster than they can disperse.[1]
Corrective Protocol (Intermediate Dilution):
Do not add the 100% DMSO stock directly to the media if the final concentration is high (>10 µM). Use an intermediate co-solvent step.[1]
| Step | Action | Mechanism |
| 1 | Prepare 1000x Stock in DMSO (e.g., 10 mM). | Solubilization |
| 2 | Prepare Intermediate Buffer : PBS + 5% Tween-80 or PEG-400.[1] | Surfactant Interface |
| 3 | Dilute Stock 1:10 into Intermediate Buffer (Result: 1 mM MPC-3, 10% DMSO). | Stabilization |
| 4 | Add Intermediate Solution to Media (1:100). | Final Dilution |
Final Assay Conditions: 10 µM MPC-3, 0.1% DMSO, 0.05% Tween-80. Note: Verify that your cell line tolerates 0.05% Tween-80.
Formulation Data & Solvent Compatibility[4][5]
The following data is derived from structural analogs (N-aryl-5-oxopyrrolidine-3-carboxamides) and general solubility principles for this scaffold.
| Solvent / Medium | Solubility Rating | Max Conc.[1][2][3] (Est.)[1][4][5][6] | Usage Notes |
| DMSO | High | > 50 mM | Primary Stock Solvent. Warming required for concentrations >20 mM. |
| DMF | High | > 50 mM | Good alternative, but more toxic to cells than DMSO.[1] |
| Ethanol (100%) | Low-Moderate | ~ 5–10 mM | Not recommended for high-concentration stocks.[1] |
| Water / PBS | Very Poor | < 0.1 mM | Do not use for stock preparation.[1] |
| 0.1 M HCl / NaOH | Poor | N/A | Ineffective. The amide is neutral; pH adjustment does not ionize the molecule sufficiently to aid solubility. |
| PEG-400 | Moderate | ~ 10–20 mM | Excellent co-solvent for animal formulation.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve MPC-3? It has a nitrogen atom. A: No. The nitrogen in the pyrrolidine ring is an amide nitrogen (part of the lactam), and the side chain is a carboxamide.[7] Both are non-basic (pKa < 0).[1] Adding acid will not protonate the molecule to form a salt and may hydrolyze the amide bonds over time.
Q: My compound precipitated after freezing the DMSO stock. Is it ruined? A: Likely not. MPC-3 is stable, but it readily crystallizes at low temperatures.[1]
-
Fix: Thaw the vial completely to room temperature, then heat to 37°C and vortex vigorously until all solids redissolve. Do not use the supernatant while solids are present; this will result in incorrect dosing.[1]
Q: I need to dose this in mice (IP/PO). What vehicle should I use? A: Aqueous buffers will fail.[1] A standard formulation for this class of lipophilic amides is:
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent)
-
50% Saline (Diluent)
-
Protocol: Dissolve MPC-3 in DMSO first, add PEG-400, vortex, then slowly add Saline while vortexing.[1]
References
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
-
Krikštaponis, K., et al. (2022).[1][5] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Pharmaceuticals.[1][2][8][4][6][9][10] (Provides synthesis and handling context for N-aryl-5-oxopyrrolidine derivatives).
-
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Foundational text on "brick dust" solubility models).
-
Strickley, R. G. (2004).[1] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride | 1229625-43-7 | Benchchem [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. repo.upertis.ac.id [repo.upertis.ac.id]
Technical Support Hub: Cyclization of N-Aryl Succinic Acid Derivatives
[1]
Status: Operational | Topic: Organic Synthesis / Process Optimization | Ticket ID: NAS-CYC-001
Core Directive & Scope
Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize N-aryl succinimides (1-arylpyrrolidine-2,5-diones) and are facing issues with yield, purification, or "sticky" intermediates.
Clarification of Terminology: While often colloquially referred to as "N-aryl succinic acids," the actual species undergoing cyclization is the N-aryl succinamic acid (an open-chain mono-amide). The transformation requires the dehydration of this intermediate to close the five-membered imide ring.
The Challenge: The cyclization is an equilibrium process. While the open-chain amide is stable, driving the removal of water to form the strained 5-membered ring often requires thermal energy or chemical dehydrating agents. Failure to manage this equilibrium results in incomplete conversion or hydrolysis back to the starting materials during workup.
The Chemistry Engine (Mechanism)
To troubleshoot, you must visualize the failure points. The reaction generally proceeds via a Nucleophilic Acyl Substitution .[1]
Pathway Visualization
Figure 1: The stepwise progression from starting materials to the cyclic imide. Note the reversibility (red dashed line) if water is introduced prematurely.
Protocol Library (Standard Operating Procedures)
Choose the method that matches your substrate's sensitivity and your available equipment.
Method A: The "Classic" Chemical Dehydration (Robust)
Best for: Scale-up, non-sensitive substrates, cheap reagents.
-
Reagents: Acetic Anhydride (
), Sodium Acetate ( ).[2] -
The Logic:
acts as both solvent and dehydrating agent. acts as a base to deprotonate the amide nitrogen, increasing its nucleophilicity for the ring closure.
Protocol:
-
Mix: Suspend the N-aryl succinamic acid (1.0 equiv) in
(3–5 vol). -
Catalyze: Add anhydrous
(0.2–0.5 equiv). -
Heat: Reflux (
) for 2–4 hours. Monitoring: TLC will show the disappearance of the polar acid spot and appearance of a less polar spot. -
Workup (Critical): Cool to RT. Pour the mixture into ice-cold water with vigorous stirring. The excess
hydrolyzes to acetic acid (exothermic). -
Isolation: The product usually precipitates as a solid. Filter and wash with water to remove acetic acid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Method B: T3P-Mediated Cyclization (Mild/Modern)
Best for: Sensitive functional groups, chiral substrates, avoiding strong acids/heat.
-
Reagents: Propylphosphonic anhydride (T3P, 50% in EtOAc/DMF), Base (Pyridine or
). -
The Logic: T3P activates the carboxylic acid of the succinamic acid to form a mixed anhydride. The amine attacks this highly reactive electrophile intramolecularly.
Protocol:
-
Dissolve: Dissolve N-aryl succinamic acid (1.0 equiv) in EtOAc or 2-MeTHF (10 vol).
-
Base: Add
(2.0 equiv). -
Activate: Add T3P (1.5 equiv, 50% solution) dropwise at
. -
React: Warm to RT and stir for 2–12 hours.
-
Workup: Wash organic layer with water, sat.
, and brine. Dry over and concentrate. -
Result: Often yields high-purity product without chromatography.
Method C: The "Green" Thermal Method (Catalyst-Free)
Best for: Simple substrates, green chemistry compliance.
-
Reagents: Water (Distilled).[3]
-
The Logic: At
in water, the hydrogen bonding network is disrupted, and the hydrophobic effect can drive the organic components together. Water acts as the solvent, yet the product precipitates out, driving equilibrium.
Protocol:
-
Mix: Combine Succinic acid (1.0 equiv) and Aniline derivative (1.0 equiv) in water (5–10 vol).
-
Heat: Reflux (
) with vigorous stirring for 4–12 hours. -
Isolate: Cool to RT. The N-aryl succinimide precipitates. Filter and dry.
Troubleshooting Hub (Q&A)
Issue 1: "My product is a sticky oil/tar instead of a solid."
-
Diagnosis: This is common with Method A (
). It usually indicates residual acetic anhydride or acetic acid trapped in the lattice, or the formation of acetanilide byproducts if the ring opened and reacted intermolecularly. -
Fix:
-
Co-evaporation: Add toluene and rotovap to azeotrope off the acetic acid.
-
Trituration: Add cold diethyl ether or hexanes and scratch the flask sides to induce crystallization.
-
Switch Methods: If the substrate is acid-sensitive, switch to Method B (T3P).
-
Issue 2: "I see the product on TLC, but it disappears during workup."
-
Diagnosis: Hydrolysis. The imide ring is sensitive to base. If you wash with strong base (NaOH) or leave it in aqueous media at high pH for too long, the ring opens back up to the succinamic acid salt.
-
Fix:
-
Use mild buffers (dilute
) for washes. -
Perform phase separations quickly.
-
Ensure the aqueous layer is neutral/slightly acidic before discarding.
-
Issue 3: "Yield is low (<50%)."
-
Diagnosis: Incomplete dehydration or formation of the "dimer" (intermolecular reaction where the acid of one molecule reacts with the amine of another).
-
Fix:
-
High Dilution: Run the reaction more dilute to favor intramolecular cyclization over intermolecular polymerization.
-
Dean-Stark: If using thermal dehydration in toluene/xylene, ensure you are physically removing water using a Dean-Stark trap to drive the equilibrium.
-
Issue 4: "My aniline is electron-deficient (e.g., Nitroaniline) and won't react."
-
Diagnosis: Low nucleophilicity of the amine prevents the initial formation of the succinamic acid.
-
Fix:
-
Force Conditions: Use neat succinic anhydride at
(melt fusion). -
Lewis Acid: Add
or to activate the anhydride.
-
Decision Logic for Optimization
Use this flow to select the correct optimization path for your specific derivative.
Figure 2: Decision matrix for selecting the optimal cyclization protocol.
Comparative Data Summary
| Parameter | Method A ( | Method B (T3P) | Method C (Water) |
| Reaction Temp | |||
| Typical Yield | 75–90% | 85–95% | 65–85% |
| Purification | Precipitation/Recrystallization | Wash/Extraction | Filtration |
| Green Score | Low (Corrosive reagents) | Medium (Atom economy) | High (Water solvent) |
| Key Risk | Sticky tars; Hydrolysis | Cost of reagent | Solubility of substrate |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Bozdoğan, B.; Erşatır, M.; Giray, E. S. "Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water." Synthetic Communications, 2017 , 47(3), 217–223.[4]
-
Augustine, J. K.; et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of N-Aryl/Alkyl-Succinimides." Tetrahedron Letters, 2011 , 52, 1074.
-
Havaldar, F. H.; Patil, A. R. "Microwave induced synthesis of N-aryl succinimides." E-Journal of Chemistry, 2008 , 5(2), 347-350.
Sources
- 1. Propose a mechanism for the formation of succinic anhydride from ... | Study Prep in Pearson+ [pearson.com]
- 2. Sciencemadness Discussion Board - Acetic anhydride preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Introduction of Succinimide as A Green and Sustainable Organo-Catalyst for the Synthesis of Arylidene Malononitrile and Tetrahydrobenzo[b] pyran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Amide Bond Formation in Pyrrolidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist, this guide addresses the common and often subtle challenges encountered during the crucial process of forming amide bonds with pyrrolidine-based structures. Pyrrolidine rings are privileged scaffolds in medicinal chemistry, valued for their ability to impart favorable physicochemical properties and explore three-dimensional chemical space.[1] However, their unique structural and electronic characteristics can present distinct hurdles in synthesis.
This document is structured as a dynamic troubleshooting resource. We will move from high-level, frequently asked questions to deep-dive protocols and mechanistic explanations to empower you to diagnose issues, optimize your reactions, and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
This section tackles the most common initial queries we receive. The goal is to provide rapid diagnostics for issues ranging from low yield to unexpected side products.
Category 1: Low Conversion & Yield Issues
Q1: My amide coupling reaction with a pyrrolidine derivative is not proceeding or is giving very low yields. What are the primary factors to investigate?
A1: A stalled amide coupling is a classic issue that requires a systematic diagnosis. Before questioning the core reactivity, always start with the fundamentals:
-
Reagent Integrity: Are your coupling reagent and carboxylic acid anhydrous? Moisture is the primary culprit for deactivating coupling reagents and hydrolyzing activated intermediates. Similarly, ensure your pyrrolidine starting material is pure and free of water.[2][3]
-
Stoichiometry: Ensure accurate measurement of all reagents. While a 1:1:1 ratio of acid, amine, and coupling agent is the theoretical starting point, difficult couplings often require a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent.
-
Reaction Temperature & Time: Most couplings are run at 0 °C to room temperature. For sterically hindered substrates, elevated temperatures (40-60 °C) may be necessary, but this increases the risk of side reactions, particularly epimerization.[4] Monitor the reaction by TLC or LCMS to determine if it has simply stalled or is proceeding slowly.
A logical workflow can help pinpoint the issue.
Caption: Initial troubleshooting workflow for failed couplings.
Q2: How does steric hindrance from substituents on the pyrrolidine ring or the carboxylic acid impact coupling efficiency?
A2: Steric hindrance is arguably the most significant barrier in forming these types of amides.[5] The nucleophilic attack of the pyrrolidine nitrogen on the activated carboxyl group is a sterically sensitive step.
-
Causality: Large groups near the reacting centers (e.g., at the C2/C5 positions of pyrrolidine or the α-position of the acid) physically obstruct the ideal trajectory for bond formation. This dramatically slows down the reaction rate.[5]
-
Solution: Overcoming steric hindrance requires increasing the reactivity of the system. This is not achieved by simply increasing temperature, but by choosing a more potent coupling reagent. For severely hindered substrates, phosphonium salts like PyAOP or highly reactive uronium/aminium salts like HATU are the industry standard.[6][7] These reagents generate extremely reactive OAt-esters, which can overcome the high activation energy barrier of a sterically demanding coupling.[8]
Q3: Could my choice of solvent be inhibiting the reaction?
A3: Absolutely. The solvent plays a critical role beyond simply dissolving the reactants.
-
Nucleophilicity Modulation: Pyrrolidine's nucleophilicity can be significantly dampened by protic solvents like methanol or ethanol. These solvents form strong hydrogen bonds with the lone pair on the nitrogen, effectively "caging" it and reducing its availability for nucleophilic attack.[9]
-
Recommended Solvents: Aprotic polar solvents are the standard. DMF and DCM are most common due to their excellent solvating properties and inert nature in these reactions.[10] However, for greener alternatives, solvents like N-butylpyrrolidone (NBP) or mixtures involving ethyl acetate are being explored.[11][12]
-
Side Reaction Influence: In carbodiimide-mediated couplings, using solvents with low dielectric constants, such as DCM or chloroform, can minimize the formation of the undesired N-acylurea byproduct.[13]
Category 2: Side Reactions & Impurities
Q1: I'm observing significant epimerization of my chiral α-amino acid. How can I minimize this?
A1: Epimerization (or racemization) is a critical concern, as the stereochemical integrity of your molecule is paramount. The primary cause is the deprotonation of the acidic α-proton on the activated carboxylic acid, often via an oxazolone intermediate.
-
Mechanism: The electron-withdrawing nature of the activated carboxyl group makes the α-proton highly acidic. A strong or sterically hindered base can easily abstract this proton, leading to a loss of stereochemistry.
-
Mitigation Strategies:
-
Choice of Base: Avoid highly hindered or overly strong bases like DIPEA if epimerization is a problem. Switch to a weaker base like N-methylmorpholine (NMM) or, in highly sensitive cases, sym-collidine .[4]
-
Coupling Additives: Use additives that generate highly reactive esters and promote rapid coupling. Additives based on 7-aza-1-hydroxybenzotriazole (HOAt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) are superior to standard HOBt for suppressing racemization because they are more acidic, leading to faster aminolysis of the active ester.[14]
-
Specialized Reagents: Consider using a reagent system known for low epimerization, such as T3P (n-propanephosphonic acid anhydride) in combination with pyridine. This method is robust, scalable, and offers excellent stereochemical retention.[15][16]
-
Q2: My uronium/aminium reagent (e.g., HATU, HBTU) is creating byproducts. What is happening?
A2: The most common side reaction with uronium/aminium salts is the direct reaction with the amine nucleophile (your pyrrolidine derivative) to form a stable guanidinium byproduct. This reaction terminates the amine, rendering it incapable of participating in the desired amide bond formation.[6]
-
Causality: This side reaction becomes significant when the activation of the carboxylic acid is slow (e.g., with a hindered acid) or when the coupling reagent is used in large excess.[6] The free pyrrolidine attacks the electron-deficient central carbon of the uronium salt.
-
Solution:
-
Order of Addition: Always pre-activate the carboxylic acid with the uronium reagent and base for a few minutes before adding the pyrrolidine derivative. This ensures the concentration of the free, unreacted coupling reagent is minimized when the amine is introduced.
-
Switch Reagent Class: If the problem persists, especially in a fragment coupling or cyclization scenario, switch to a phosphonium salt (e.g., PyBOP, PyAOP) . Phosphonium salts do not undergo this side reaction and can be used in excess to drive slow reactions to completion.[6]
-
Caption: Competing reactions with uronium/aminium reagents.
Q3: When using carbodiimides (DCC, EDC), I'm getting a significant amount of an N-acylurea byproduct. How do I prevent this?
A3: This is the classic failure mode for carbodiimide couplings. The initially formed O-acylisourea intermediate is highly reactive but also unstable. It can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable, unreactive N-acylurea.[13][17]
-
Mechanism: This rearrangement competes directly with the desired nucleophilic attack by the amine. If the amine is a poor nucleophile (e.g., sterically hindered) or present in low concentration, the rearrangement has more time to occur.
-
Solution: The key is to intercept the O-acylisourea intermediate before it can rearrange. This is the primary role of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure (ethyl cyano(hydroxyimino)acetate) .[17] These additives react rapidly with the O-acylisourea to form a more stable active ester (an OBt or Oxyma ester). This new intermediate is still reactive enough to acylate the pyrrolidine but is not prone to rearrangement, thus preserving the activated acid until the amine can react.
Q4: I used PyBOP and see a pyrrolidine-containing impurity that is not my product. What is it?
A4: When using phosphonium salts containing pyrrolidine moieties, such as PyBOP or PyAOP, a potential side reaction is the formation of a pyrrolidide of your starting carboxylic acid.[18] This occurs when a pyrrolidide anion, present as an impurity or formed in situ, attacks the activated ester. While less common than other side reactions, it can be a purification challenge. Additionally, the tris(pyrrolidino)phosphane oxide byproduct from the reaction can be difficult to remove.[19] A thorough aqueous wash with dilute acid (e.g., 1M HCl) can help protonate and extract these basic impurities.[19]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical decision in your experimental design. A reagent that is too weak will result in failure, while one that is unnecessarily strong may be expensive and introduce side reactions.
Comparative Data on Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, simple to use. | Prone to N-acylurea formation; DCC byproduct (DCU) is insoluble; high epimerization risk without additives.[13][17] | Routine, non-hindered couplings where cost is a major factor. EDC is preferred for easy workup.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity; no guanidinylation side reaction; can be used in excess; good for hindered systems.[6] | More expensive; byproducts can be tricky to remove; moderate solution stability.[6][18] | Sterically hindered couplings, cyclizations, fragment couplings, and cases where uronium reagents cause side reactions.[18] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Extremely reactive and fast; highly efficient.[20] HATU is excellent for hindered couplings.[8] COMU byproducts are water-soluble.[14] | Can cause guanidinylation of the amine; generally more expensive than carbodiimides.[6] | Fast, efficient couplings of standard to moderately hindered substrates. |
| Other | T3P, CDI | T3P: Low epimerization, water-soluble byproducts, scalable.[15] CDI: Simple, but generally low reactivity. | T3P: Requires careful handling. CDI: Limited to unhindered substrates. | T3P: High-value syntheses where stereochemical purity is paramount.[16] |
Decision Tree for Reagent Selection
Caption: Decision tree for selecting an appropriate coupling reagent.
Guide 2: Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU (Low Guanidinylation Risk)
This protocol emphasizes pre-activation to minimize side reactions.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base, typically DIPEA (2.0 eq). Stir the solution at room temperature for 5-10 minutes. You may observe a color change. This step is critical for forming the OAt-active ester before the amine is introduced.[14]
-
Amine Addition: Add a solution of the pyrrolidine derivative (1.0-1.1 eq) in anhydrous DMF/DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LCMS. Reactions are often complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove the base and unreacted starting materials. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Low-Epimerization Coupling using T3P and Pyridine
This protocol is ideal for stereochemically sensitive carboxylic acids.[15][16]
-
Preparation: In a flask, dissolve the chiral carboxylic acid (1.0 eq) and the pyrrolidine derivative (1.1 eq) in a suitable solvent like ethyl acetate or THF.
-
Base Addition: Add pyridine (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
T3P Addition: Add T3P (often supplied as a 50% solution in ethyl acetate, 1.5 eq) dropwise to the cold solution. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (typically 2-16 hours), as monitored by TLC or LCMS.
-
Workup: Quench the reaction by adding water or 1M HCl. Extract the product with an organic solvent. The phosphonic acid byproducts are water-soluble and are easily removed in the aqueous phase.
-
Purification: After standard aqueous washes and drying, the product can be purified by column chromatography if necessary, though this method often yields very clean crude material.
References
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Boubaker, T., et al. (2018). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 8(49), 27953-27960. [Link]
-
McDonough, M. A., et al. (2015). Amide and Amine Nucleophiles in Polar Radical Crossover Cycloadditions: Synthesis of γ-Lactams and Pyrrolidines. Organic Letters, 17(5), 1212-1215. [Link]
-
Jida, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14202-14215. [Link]
-
YouTube. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]
-
Mayer, R. J., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(5), 2575-2591. [Link]
-
ResearchGate. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Dunetz, J. R., et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
- Google Patents. (n.d.).
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(11), 769-773. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2019, March 26). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 3. EP1108715B1 - Process for dehydration and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. chimia.ch [chimia.ch]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 16. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
Removing impurities from 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Here is the technical support guide for the purification of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide . This guide is structured as a Tier-3 Engineering/Scientific Support resource, designed for researchers requiring high-purity isolation of this specific scaffold.
Executive Summary & Molecule Profile
You are dealing with a lactam-based carboxamide (N-aryl-5-oxopyrrolidine-3-carboxamide). This scaffold is a critical intermediate in the synthesis of Nav1.8 inhibitors (pain management) and nootropic analogs.
-
Target Molecule: 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
-
Core Chemical Challenge: The synthesis typically involves the condensation of Itaconic acid with o-Toluidine , followed by amidation.
-
Critical Impurities:
-
o-Toluidine: (Starting Material) Genotoxic amine. Must be reduced to ppm levels.
-
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: (Hydrolysis Product/Intermediate) The "free acid" form.
-
Regioisomers: Isomeric 4-carboxamide derivatives (often formed if the itaconic acid cyclization is not regioselective).
-
Impurity Origin & Profiling (Root Cause Analysis)
Understanding where the impurities come from is the first step to removal.
Figure 1: Synthetic pathway highlighting the origin of basic (amine) and acidic (carboxylic acid) impurities relative to the neutral target.
Troubleshooting Guide (FAQs)
Issue 1: "My product has a persistent pink/brown hue."
Diagnosis: Oxidation of residual o-toluidine . Aromatic amines oxidize rapidly in air to form colored quinones or azo-compounds. The Fix (Acid Wash Protocol): Since the target molecule is a neutral amide and the impurity is a base:
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash the organic layer 2x with 1M HCl .
-
Mechanism: This protonates the o-toluidine (
), making it water-soluble. The neutral lactam remains in the organic layer.
-
-
Crucial Step: If color persists, treat the organic layer with Activated Carbon (10% w/w) at reflux for 30 mins, then filter through Celite.
Issue 2: "I see a secondary spot on TLC (lower Rf) that streaks."
Diagnosis: This is likely the free carboxylic acid intermediate (1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid). This occurs if amidation was incomplete or if the amide hydrolyzed during workup. The Fix (Base Scavenge):
-
Ensure the product is dissolved in an organic solvent (EtOAc).
-
Wash 3x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Mechanism: The carboxylic acid (
) is deprotonated to the carboxylate salt ( ), which partitions into the aqueous phase. The amide ( ) remains neutral and organic-soluble.
-
Issue 3: "The product is an oil or sticky gum, not a solid."
Diagnosis: Solvent entrapment or presence of regioisomers (4-carboxamide vs 3-carboxamide) disrupting the crystal lattice. The Fix (Trituration & Solvent Switch):
-
Evaporate the reaction solvent completely.
-
Trituration: Add cold Diethyl Ether or MTBE and sonicate. This often precipitates the amide while keeping oily impurities dissolved.
-
Recrystallization: If trituration fails, switch to Isopropanol (IPA) or an Ethanol/Water (9:1) system. Heat to reflux until dissolved, then cool slowly to 4°C.
Master Purification Protocol
Standard Operating Procedure (SOP-PYR-003)
This protocol assumes you have obtained the crude reaction mixture post-amidation.
Phase A: Chemical Extraction (The "Pincer" Method)
This method utilizes the amphoteric nature of the impurities vs. the neutral nature of the target.
| Step | Action | Purpose |
| 1 | Dissolve crude in EtOAc (10 mL per gram). | Solubilize target. |
| 2 | Wash with 1M HCl (2 x 10 mL). | Remove o-Toluidine. (Organic layer contains Target + Acid Impurity). |
| 3 | Wash with Sat. NaHCO₃ (3 x 10 mL). | Remove Free Acid. (Organic layer now contains mostly Target). |
| 4 | Wash with Brine (1 x 10 mL). | Remove trapped water.[1] |
| 5 | Dry over Na₂SO₄ and concentrate. | Isolate neutral crude. |
Phase B: Final Polish (Recrystallization)
If HPLC purity is <98% after Phase A:
-
Solvent System: Ethanol (EtOH) or Isopropanol (IPA).
-
Ratio: Approx 5-7 mL solvent per gram of solid.
-
Procedure:
-
Heat solvent to boiling.
-
Add crude solid slowly until saturation.
-
Optional: If colored, add activated charcoal, boil 5 min, filter hot.
-
Allow to cool to Room Temp (RT) for 2 hours, then 0°C for 2 hours.
-
Filter and wash with cold ether.
-
Decision Tree for Purification
Use this logic flow to determine the correct immediate action.
Figure 2: Logical workflow for determining the necessary purification steps based on physical observation and analytical data.
Analytical Specifications (Quality Control)
When verifying your purified compound, reference these expected values.
| Parameter | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water Gradient |
| 1H NMR | Confirm 2-methylphenyl doublet/singlet (approx 2.1-2.3 ppm) and amide NH2 (broad, exchangeable). | DMSO-d6 or CDCl3 |
| Residual Solvents | < 5000 ppm (Class 3) | GC-Headspace |
| o-Toluidine | < 10 ppm (Genotoxic Limit) | HPLC or GC-MS |
References
-
Nav1.8 Inhibitor Scaffolds: 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders.[2] (2021).[1][2] World Intellectual Property Organization. WO 2021/257420 .[2]
-
Analogous Synthesis & Antibacterial Activity: Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives... Molecules, 30(12), 2639.
-
General Amide Purification: BenchChem Protocols. Synthesis of Amides from o-Toluoyl Chloride and Amines.[3] (Accessed 2026).[4]
-
Impurity Limits: International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[5]
Disclaimer: This guide is for research purposes only. o-Toluidine is a known carcinogen; all procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpras.com [ijpras.com]
- 5. ijprajournal.com [ijprajournal.com]
Technical Support Center: Mastering Itaconic Acid and Amine Condensations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of itaconic acid and amine condensations. As a Senior Application Scientist, I understand that while these reactions hold immense potential for creating novel polymers, drug conjugates, and functional materials, they are often plagued by competing side reactions that can compromise yield, purity, and the desired final product characteristics. This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when working with itaconic acid and amines.
Q1: What is the primary reaction between itaconic acid and a primary amine?
The primary intended reaction is typically an amidation, where one or both of the carboxylic acid groups of itaconic acid react with the primary amine to form an amide bond. This is often achieved by activating the carboxylic acids, for instance, using carbodiimide chemistry (e.g., EDC/NHS), or by forming an itaconyl chloride.[1][2]
Q2: I've heard of aza-Michael addition being a problem. What is it?
Aza-Michael addition is a significant and often undesired side reaction where the amine nucleophilically attacks the α,β-unsaturated double bond of the itaconic acid molecule.[3][4][5] With primary amines, this initial addition is often followed by a rapid intramolecular cyclization, leading to the formation of a stable N-substituted pyrrolidone ring.[4][5][6] This side reaction is problematic as it consumes the double bond, which may be desired for subsequent polymerization or functionalization.[3][7]
Q3: Can I use secondary amines in this reaction?
Yes, secondary amines can be used. They also undergo the aza-Michael addition to the itaconic acid double bond.[4][5] However, because they lack the second proton on the nitrogen, they do not undergo the subsequent intramolecular cyclization to form a pyrrolidone ring.[8]
Q4: What is the difference between reacting itaconic acid versus itaconic anhydride with an amine?
Itaconic acid has two carboxylic acid groups, leading to amide formation. Itaconic anhydride, being a cyclic anhydride, reacts with primary amines to form an amic acid intermediate, which upon heating, readily cyclizes to form an itaconimide.[9][10] This approach can be advantageous as it preserves the double bond for further reactions, as the anhydride is more reactive towards the amine than the double bond.[5]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Amide Product and Formation of an Unexpected Cyclic Byproduct
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of an N-substituted pyrrolidone derivative instead of or in addition to the expected linear amide.
-
The double bond protons of itaconic acid are absent in the NMR spectrum of the product.
-
The reaction mixture becomes viscous or forms a precipitate that is not the desired product.
Root Cause Analysis:
This is a classic case of the aza-Michael addition followed by intramolecular cyclization outcompeting the desired amidation reaction.[4][5][11] Primary amines are particularly susceptible to this cascade reaction.[5][6]
Solutions & Protocols:
1. Temperature Control:
-
Explanation: The aza-Michael addition is often exothermic and can be accelerated at higher temperatures.[11] By keeping the reaction temperature low, you can slow down this side reaction.
-
Protocol:
-
Dissolve the amine in a suitable solvent and cool the solution to 0°C in an ice bath.
-
Slowly add the itaconic acid (or its activated form) to the cooled amine solution dropwise.
-
Maintain the reaction at a low temperature (e.g., 0-5°C) for the initial hours before allowing it to slowly warm to room temperature.
-
2. pH Management:
-
Explanation: The nucleophilicity of the amine and the electrophilicity of the double bond are pH-dependent. At very low pH, the amine is protonated and less nucleophilic. At high pH, the rate of Michael addition can increase. Careful pH control can help find a balance that favors amidation.
-
Protocol:
-
If using a coupling agent like EDC, which is often performed in a buffered solution, maintain the pH between 4.5 and 7.5.
-
Monitor the pH of the reaction mixture and adjust as necessary with a dilute acid or base.
-
3. Strategic Use of Itaconic Anhydride:
-
Explanation: As mentioned in the FAQs, reacting the primary amine with itaconic anhydride first to form the itaconimide can protect the double bond from the aza-Michael addition.[9][10] The resulting imide can then be used in subsequent reactions.
-
Protocol:
-
Dissolve itaconic anhydride in a suitable solvent like chloroform or THF.[11][12]
-
Add the primary amine to the solution and stir at room temperature to form the amic acid.
-
Gently heat the mixture (e.g., to 50-60°C) to induce cyclization to the itaconimide.
-
Purify the itaconimide before proceeding to the next step.
-
Issue 2: Product Isomerization Leading to Reduced Reactivity
Symptoms:
-
You observe new signals in the 1H NMR spectrum of your product, suggesting the presence of a structural isomer.
-
The reactivity of your product in subsequent steps (e.g., radical polymerization) is lower than expected.
Root Cause Analysis:
Itaconic acid and its esters can isomerize to the thermodynamically more stable mesaconic acid, especially at elevated temperatures or in the presence of a base (including the amine reactant).[4][7] The internal double bond of mesaconic acid is less reactive than the terminal double bond of itaconic acid, which can be detrimental for applications like UV curing.[3][9]
Solutions & Protocols:
1. Temperature and Reaction Time Minimization:
-
Explanation: Isomerization is often thermally induced.[4] Minimizing the reaction temperature and time can significantly reduce the formation of mesaconic acid.
-
Protocol:
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction progress closely (e.g., by TLC or NMR) and stop the reaction as soon as the desired conversion is achieved.
-
2. Solvent Selection:
-
Explanation: The polarity of the solvent can influence the rate of isomerization. Low-polarity solvents have been shown to suppress the formation of unreactive regioisomers.[13]
-
Protocol:
-
Consider using less polar solvents like toluene or THF instead of highly polar solvents like DMF or water, if the solubility of your reactants allows.
-
Conduct small-scale solvent screening experiments to identify the optimal solvent for your specific system.
-
3. Catalyst Choice:
-
Explanation: Certain catalysts can favor the desired reaction pathway over isomerization. For instance, in catalyzed aza-Michael additions, the choice of catalyst can impact the extent of isomerization.[13]
-
Protocol:
-
If using a catalyst, screen different options to find one that provides high selectivity for the desired product. For example, Lewis acid catalysts have been explored for aza-Michael additions.[13]
-
Issue 3: Uncontrolled Polymerization or Cross-linking
Symptoms:
-
The reaction mixture becomes a gel or solid.
-
The product is insoluble in common solvents.
-
GPC analysis shows a very broad or multimodal molecular weight distribution.
Root Cause Analysis:
The vinyl group of itaconic acid can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators (which can be impurities).[14] This leads to the formation of poly(itaconic acid) or cross-linked networks.
Solutions & Protocols:
1. Use of Radical Inhibitors:
-
Explanation: Adding a small amount of a radical inhibitor can prevent unwanted polymerization.
-
Protocol:
-
Add a radical inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), to the reaction mixture at a concentration of 100-500 ppm.
-
2. Degassing of Solvents and Reactants:
-
Explanation: Oxygen can promote radical formation. Removing dissolved oxygen from the reaction system can help prevent unwanted polymerization.
-
Protocol:
-
Before starting the reaction, degas the solvent and liquid reactants by bubbling an inert gas (e.g., nitrogen or argon) through them for 15-30 minutes.
-
Maintain a positive pressure of an inert gas over the reaction mixture throughout the experiment.
-
3. Strict Temperature Control:
-
Explanation: As with other side reactions, higher temperatures can promote radical polymerization.
-
Protocol:
-
Maintain a consistent and controlled temperature throughout the reaction, avoiding localized overheating.
-
Issue 4: Decarboxylation at Elevated Temperatures
Symptoms:
-
Gas evolution is observed from the reaction mixture at high temperatures.
-
The final product has a lower carboxylic acid content than expected.
-
In polymer synthesis, this can lead to changes in the polymer backbone and properties.
Root Cause Analysis:
Itaconic acid and its polymers can undergo decarboxylation (loss of CO2) in aqueous solutions at temperatures as low as 100°C.[15][16] The rate of this reaction is highly dependent on pH.[17]
Solutions & Protocols:
1. Avoid High Temperatures in Aqueous Media:
-
Explanation: The simplest way to prevent decarboxylation is to avoid the conditions that promote it.
-
Protocol:
-
If possible, conduct the reaction in a non-aqueous solvent if high temperatures are required.
-
If an aqueous medium is necessary, keep the reaction temperature below 100°C.
-
2. pH Control:
-
Explanation: The decarboxylation rate varies with the protonation state of the carboxylic acid groups. The itaconate monoanion has been shown to have the highest rate of decarboxylation.[17]
-
Protocol:
-
Carefully control the pH of the reaction mixture to minimize the concentration of the most susceptible species. According to studies, the rate is at a minimum around a pH of 1.82.[17]
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key transformations.
Caption: Competing reaction pathways in itaconic acid and primary amine condensations.
Caption: A logical workflow for troubleshooting common issues.
Summary of Key Parameters and Controls
| Parameter | Potential Issue | Recommended Control |
| Temperature | Aza-Michael Addition, Isomerization, Polymerization, Decarboxylation | Maintain low to moderate temperatures (0-60°C). Avoid localized overheating. |
| pH | Decarboxylation, Amine Reactivity | Control pH, especially in aqueous solutions. A pH around 1.8 can minimize decarboxylation.[17] |
| Reactant Choice | Aza-Michael Addition | Use itaconic anhydride for primary amines to form imides and protect the double bond.[9][10] |
| Atmosphere | Unwanted Radical Polymerization | Conduct reactions under an inert atmosphere (N2 or Ar) after degassing solvents.[14] |
| Inhibitors | Unwanted Radical Polymerization | Add a radical inhibitor (e.g., MEHQ) to the reaction mixture. |
| Solvent | Isomerization | Use low-polarity solvents to potentially reduce isomerization rates.[13] |
By understanding the interplay of these factors and applying the troubleshooting strategies outlined above, you can gain greater control over your itaconic acid and amine condensations, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
Sources
- 1. Itaconic Acid Cross-Linked Biomolecule Immobilization Approach on Amine-Functionalized Silica Nanoparticles for Highly Sensitive Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Itaconic anhydride - Wikipedia [en.wikipedia.org]
- 11. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 12. US4480125A - Itaconamide compounds and method of preparation - Google Patents [patents.google.com]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. itaconix.com [itaconix.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 13C NMR Chemical Shifts for 5-Oxopyrrolidine Ring Carbons
For Researchers, Scientists, and Drug Development Professionals
The 5-oxopyrrolidine, also known as the 2-pyrrolidinone or pyroglutamate moiety, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in numerous biologically active molecules necessitates a thorough understanding of its spectroscopic properties for unambiguous structure elucidation and characterization. This guide provides an in-depth comparison of the 13C NMR chemical shifts for the carbons of the 5-oxopyrrolidine ring, supported by experimental data. We will explore the influence of substituents and solvents on these chemical shifts, offering a practical reference for researchers in the field.
The 5-Oxopyrrolidine Ring: Structure and Numbering
The 5-oxopyrrolidine ring is a five-membered lactam, a cyclic amide. The carbonyl carbon is designated as C5, and the nitrogen atom is at position 1. The subsequent carbons are numbered sequentially around the ring.
Caption: Structure and numbering of the 5-oxopyrrolidine ring.
Understanding the 13C NMR Landscape of 5-Oxopyrrolidine
The chemical environment of each carbon atom in the 5-oxopyrrolidine ring dictates its resonance frequency in the 13C NMR spectrum. The electron-withdrawing effect of the amide carbonyl group and the nitrogen atom significantly influences the chemical shifts. Generally, sp2-hybridized carbons, like the carbonyl carbon, resonate at a lower field (higher ppm) compared to sp3-hybridized carbons.[1]
Typical Chemical Shift Ranges
The following table summarizes the typical 13C NMR chemical shift ranges for the unsubstituted 5-oxopyrrolidine ring, based on experimental data.
| Carbon Atom | Chemical Shift (ppm) | Influencing Factors |
| C2 | 40 - 50 | Adjacent to the nitrogen atom, experiencing its electron-withdrawing inductive effect. |
| C3 | 20 - 30 | A typical methylene carbon in a five-membered ring. |
| C4 | 30 - 40 | A methylene carbon that is beta to both the nitrogen and the carbonyl group. |
| C5 (C=O) | 175 - 185 | The carbonyl carbon, significantly deshielded due to the double bond to oxygen and the resonance of the amide group.[1] |
Comparative Analysis of Substituted 5-Oxopyrrolidines
Substituents on the 5-oxopyrrolidine ring can cause significant changes in the 13C NMR chemical shifts of the ring carbons. These shifts provide valuable information about the electronic and steric effects of the substituents.
N-Substituted 5-Oxopyrrolidines
Substitution on the nitrogen atom primarily affects the chemical shifts of the adjacent C2 and C5 carbons.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Solvent |
| 2-Pyrrolidinone | ~42.9 | ~23.1 | ~31.2 | ~179.8 | CDCl3 |
| N-Methyl-2-pyrrolidone | ~49.5 | ~18.1 | ~30.9 | ~174.9 | CDCl3 |
| N-Vinyl-2-pyrrolidone | ~42.6 | ~17.5 | ~31.1 | ~173.3 | CDCl3 |
Data compiled from various sources.
Analysis:
-
C2: Alkylation of the nitrogen, as in N-methyl-2-pyrrolidone, causes a downfield shift of the C2 signal. This is due to the electron-donating nature of the methyl group, which alters the electronic environment of the adjacent carbon.
-
C5: Both N-methyl and N-vinyl substitution lead to an upfield shift of the C5 carbonyl signal. This suggests that these substituents increase the electron density at the carbonyl carbon, possibly through resonance or inductive effects that influence the amide bond character.
C3-Substituted 5-Oxopyrrolidines
Substitution at the C3 position directly impacts the chemical shift of C3 and has a smaller effect on the adjacent C2 and C4 carbons.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Solvent |
| 2-Pyrrolidinone | ~42.9 | ~23.1 | ~31.2 | ~179.8 | CDCl3 |
| (+/-)-3-Methyl-2-pyrrolidinone | ~49.1 | ~29.1 | ~38.0 | ~178.6 | CDCl3 |
Data sourced from SpectraBase.[2]
Analysis:
-
C3: The introduction of a methyl group at C3 causes a significant downfield shift of the C3 signal, which is the expected alpha-effect of alkyl substitution.
-
C2 and C4: The adjacent carbons, C2 and C4, also experience downfield shifts (beta-effect), though to a lesser extent than C3.
C5-Substituted 5-Oxopyrrolidines (Pyroglutamic Acid and Derivatives)
The parent structure for C5-substituted 5-oxopyrrolidines is often pyroglutamic acid. The presence of a substituent at C5, which is a chiral center in many natural products, influences all carbons in the ring.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Solvent |
| 2-Pyrrolidinone | ~42.9 | ~23.1 | ~31.2 | ~179.8 | CDCl3 |
| L-Pyroglutamic acid | ~57.9 | ~25.5 | ~30.0 | ~180.1 | D2O |
| (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone (D-Pyroglutaminol) | ~57.8 | ~25.8 | ~30.8 | ~178.4 | D2O |
Data compiled from various sources, including PubChem and commercial supplier data.
Analysis:
-
C2: The presence of a carboxyl or hydroxymethyl group at C5 leads to a substantial downfield shift of the C2 signal. This is likely due to the combined inductive effects of the substituent and the carbonyl group, transmitted through the ring.
-
C3 and C4: The effects on C3 and C4 are less pronounced but still observable.
-
C5: The chemical shift of the C5 carbonyl is relatively stable, with minor shifts depending on the C5 substituent and solvent.
The Influence of Solvent on Chemical Shifts
The choice of solvent can influence the 13C NMR chemical shifts, primarily through solute-solvent interactions such as hydrogen bonding.[2] For 5-oxopyrrolidines, polar and hydrogen-bond-donating solvents can interact with the carbonyl oxygen and the N-H proton, leading to changes in the electronic distribution and, consequently, the chemical shifts. When comparing spectra, it is crucial to use the same solvent for all samples.
Experimental Protocol for Acquiring 13C NMR Spectra of 5-Oxopyrrolidine Derivatives
This section provides a detailed, step-by-step methodology for obtaining a high-quality 13C NMR spectrum of a 5-oxopyrrolidine-containing compound.
Caption: A generalized workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of your purified 5-oxopyrrolidine derivative. The exact amount will depend on the molecular weight and solubility of your compound. For quantitative purposes, a higher, accurately known concentration is necessary.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry vial. Ensure the compound is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set up a standard proton-decoupled 13C NMR experiment. A spectral width of 0 to 220 ppm is generally sufficient.[1]
-
The number of scans will depend on the concentration of your sample. For a reasonably concentrated sample, a few hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio. The low natural abundance of 13C necessitates more scans compared to 1H NMR.[3]
-
A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative spectra. For quantitative analysis, a longer relaxation delay (5-7 times the longest T1) is crucial to ensure full relaxation of all carbon nuclei.
-
-
Data Processing:
-
After data acquisition, apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integrate the signals and pick the peaks to obtain their chemical shifts and relative intensities.
-
Conclusion
The 13C NMR spectrum of the 5-oxopyrrolidine ring provides a wealth of structural information. The chemical shifts of the ring carbons are sensitive to the electronic and steric effects of substituents at various positions. By understanding the typical chemical shift ranges and the influence of substitution patterns and solvent effects, researchers can confidently assign the structures of novel 5-oxopyrrolidine-containing molecules. The experimental protocol provided in this guide offers a robust framework for obtaining high-quality 13C NMR data, which is essential for accurate structural characterization in drug discovery and chemical research.
References
-
Hoye, T. R., et al. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Magnetic Resonance in Chemistry, 45(10), 819-29. [Link]
-
Li, W., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 15(5), 100-112. [Link]
-
Contreras, R. H., & Peralta, J. E. (2000). The use of 13C n.m.r. (c.m.r.) spectroscopy in biosynthetic studies of β-lactam antibiotics I. The incorporation of [1-13C]- and [2-13C] sodium acetate, and dl-[1-13C]- and dl-[2-13C] valine into cephalosporin C. Proceedings of the Royal Society of London. Series B. Biological Sciences, 179(1057), 335-344. [Link]
-
Alemán, C., et al. (2009). Structural determination of ε-lactams by 1 H and 13 C NMR. Magnetic Resonance in Chemistry, 47(11), 978-984. [Link]
-
Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. [Link]
-
Tantillo, D. J. (2019). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]
-
Nguyen, T. H. L., et al. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Chemistry, 61(1), 10-16. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Search Results for 5-oxopyrrolidine. [Link]
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1034. [Link]
-
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234. [Link]
-
ResearchGate. (n.d.). Table 4: 1H-NMR, 13C-NMR, and Mass spectra for Compounds 5 a-n. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Park, K. H., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-9. [Link]
-
PDF. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
OUCI. (2019). Computational protocols for calculating 13C NMR chemical shifts. [Link]
-
PubChem. (n.d.). 2-Pyrrolidone. [Link]
Sources
IR spectroscopy peaks for carboxamide and lactam carbonyls
Topic: IR spectroscopy peaks for carboxamide and lactam carbonyls Content Type: Publish Comparison Guide
Executive Summary & Mechanistic Theory
Differentiation between acyclic carboxamides and cyclic lactams via Infrared Spectroscopy is a critical skill in structural elucidation, particularly in drug discovery involving peptidomimetics and
The carbonyl (
-
Inductive Effect (-I): The electronegative nitrogen pulls density through the sigma bond, shortening the
bond and raising the frequency. -
Resonance Effect (+M): The nitrogen lone pair donates into the carbonyl
-system ( ), lengthening the bond and lowering the frequency.
The Divergence:
In acyclic amides , free rotation allows optimal orbital overlap, maximizing resonance and lowering the frequency (typically 1630–1690 cm⁻¹).
In lactams (cyclic amides) , ring constraints force specific hybridizations. As ring size decreases (6
Comparative Data Analysis
The following data represents the "Free" (monomeric) frequencies observed in dilute solution. Solid-state (KBr/ATR) values will be 20–50 cm⁻¹ lower due to hydrogen bonding.
Table 1: Carbonyl (
) Stretching Frequencies (Amide I Band)
| Functional Group | Ring Size | Physical Constraint | Frequency ( | Intensity |
| Acyclic Amide (1°) | N/A | Free Rotation | 1690 (soln) / 1650 (solid) | Strong |
| Acyclic Amide (2°) | N/A | Trans preference | 1680 (soln) / 1640 (solid) | Strong |
| Acyclic Amide (3°) | N/A | Steric hindrance | 1650 (soln/solid) | Strong |
| 6-membered | Unstrained | 1660 – 1680 | Strong | |
| 5-membered | Moderate Strain | 1700 – 1750 | Strong | |
| 4-membered | High Strain | 1730 – 1780 | Very Strong | |
| Fused | 4 + 5/6 fused | Extreme Strain | 1770 – 1800 | Very Strong |
Table 2: The "Amide II" Differentiator (N-H Deformation)
Crucial for distinguishing Secondary Amides from Lactams.
| Feature | Acyclic Secondary Amide | Lactam (cis-geometry) |
| Geometry | Predominantly Trans | Forced Cis (rings < 9 members) |
| Amide II Band | ~1510–1570 cm⁻¹ (Strong) | Absent or shifted to ~1440 cm⁻¹ |
| Mechanism | Coupling of N-H bend + C-N stretch requires trans geometry. | Cis geometry decouples these vibrations. |
Diagnostic Workflow
The following logic tree illustrates the decision process for identifying amide types and ring sizes based on spectral features.
Figure 1: Decision matrix for distinguishing acyclic amides from lactams and determining ring size based on IR spectral bands.
Experimental Protocol: The "Dilution Test"
Objective: To distinguish between intermolecular hydrogen bonding (which lowers frequency) and true ring strain effects. Solid-state spectra (KBr pellets) are often misleading because amides form strong H-bonded dimers/polymers.
Self-Validating Methodology:
-
Baseline Scan: Collect spectrum of the sample in solid state (ATR or KBr). Note the carbonyl peak (e.g., 1650 cm⁻¹).[1]
-
Solution Prep: Dissolve ~5 mg of sample in 1 mL of dry
or (non-polar, non-H-bonding solvents are best, though is common). -
Dilution Series:
-
Run Scan A: 10% w/v solution.
-
Run Scan B: 1% w/v solution.
-
Run Scan C: 0.1% w/v solution (requires long pathlength cell, ~1mm).
-
-
Analysis:
-
If the
peak shifts significantly to higher wavenumber (e.g., 1650 1690 cm⁻¹) upon dilution, the original position was due to H-bonding. -
If the peak remains stable at a high frequency (e.g., >1730 cm⁻¹) across dilutions, the shift is structural (Ring Strain/
-lactam).
-
Application in Drug Development: -Lactams
In antibiotic research (Penicillins, Cephalosporins), IR spectroscopy is a direct proxy for biological reactivity.
-
The Woodward Correlation: There is a correlation between the height of the pyramid of the nitrogen atom (ring strain) and the IR frequency.
-
Mechanism: High ring strain prevents the nitrogen lone pair from resonating with the carbonyl. This leaves the carbonyl carbon highly electrophilic.
-
Result:
-
High Frequency (>1760 cm⁻¹): Highly reactive ring
Rapid acylation of the bacterial transpeptidase enzyme Potent antibiotic (but potentially unstable chemically). -
Low Frequency (<1730 cm⁻¹): Lower strain
Poor acylation Weak antibiotic activity.
-
Researchers use this peak to screen synthetic candidates; if the lactam peak drops below 1730 cm⁻¹, the candidate is likely biologically inert [1].
References
- Woodward, R. B. (1949). The Structure of Penicillin. The Chemistry of Penicillin, Princeton University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Amide I/II band assignments).
-
Smith, B. C. (2023).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 34(11), 30–33.[2] Link
-
Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table. Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide . As a structural analogue to the "racetam" family of nootropics (e.g., Piracetam, Aniracetam), this compound presents unique analytical challenges due to the steric influence of the ortho-tolyl moiety and the polarity of the primary amide.
This document compares ionization methodologies (ESI vs. APCI), details the collision-induced dissociation (CID) pathways, and provides a validated protocol for distinguishing this compound from its structural isomers (e.g., the para-tolyl variant).
Structural Context & Theoretical Basis
The analyte, 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide (C₁₂H₁₄N₂O₂), consists of a gamma-lactam ring substituted with a carboxamide group at position 3 and an o-tolyl group at position 1.
-
Monoisotopic Mass: 218.1055 Da
-
[M+H]⁺: 219.1129 Da
-
Key Labile Sites: The exocyclic primary amide (loss of NH₃) and the lactam ring (loss of CO).
Why MS/MS? (Technique Comparison)
While NMR is definitive for bulk purity, MS/MS is the required standard for pharmacokinetic (PK) studies and low-level metabolite identification due to sensitivity and specificity.
| Feature | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF) | NMR (¹H) |
| Sensitivity | High (pg/mL range) | High (ng/mL range) | Low (mg required) |
| Selectivity | High (MRM mode) | High (Mass Accuracy) | High (Structural) |
| Throughput | High (Rapid PK screening) | Medium | Low |
| Primary Use | Quantification | Metabolite ID | Structure Verification |
Comparative Analysis of Ionization Modes
Selecting the correct ionization source is critical for maximizing sensitivity and ensuring stable fragmentation.
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
| Parameter | ESI (Recommended) | APCI | Analysis |
| Ionization Type | Soft ionization (Solution phase) | Gas phase chemical ionization | ESI favors the polar carboxamide and lactam moieties, forming stable [M+H]⁺ ions. |
| Fragmentation | Minimal in-source fragmentation | Moderate thermal degradation | APCI may cause premature loss of NH₃ (17 Da) in the source, complicating precursor selection. |
| Sensitivity | Superior for polar amides | Lower for this specific class | ESI provides ~5-10x higher signal-to-noise ratio for racetam-like compounds. |
| Adducts | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ | Sodium adducts in ESI can be suppressed using ammonium formate buffers. |
Expert Verdict: Positive Mode ESI (+) is the gold standard for this molecule due to the basicity of the amide nitrogen and the stability required for controlled CID experiments.
Detailed Fragmentation Pathways
The fragmentation of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide follows a logic distinct from simple aliphatic amides due to the aromatic substituent.
Primary Pathways (CID)
-
Pathway A (Amide Cleavage): The most facile channel is the neutral loss of ammonia (NH₃, 17 Da) from the C-3 carboxamide, generating an acylium-like or nitrile cation intermediate (m/z 202).
-
Pathway B (Lactam Ring Contraction): Following the loss of NH₃, the lactam ring often undergoes decarbonylation (loss of CO, 28 Da), a common feature in cyclic amides (m/z 174).
-
Pathway C (Aromatic Cleavage): High collision energies trigger the cleavage of the N-aryl bond. The o-tolyl group forms a stable tropylium ion (m/z 91) or a methyl-substituted fragment.
Fragmentation Tree Visualization
The following diagram illustrates the validated fragmentation tree under Collision Induced Dissociation (CID).
Caption: CID Fragmentation pathway for 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide showing sequential neutral losses of ammonia and carbon monoxide, alongside characteristic aromatic cleavage.[1]
Experimental Protocol: Validated LC-MS/MS Method
This protocol is designed for the quantification of the analyte in biological matrices (plasma/microsomes).
A. Chromatographic Conditions[2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold)
-
0.5-3.0 min: 5% -> 95% B (Linear ramp)
-
3.0-4.0 min: 95% B (Wash)
-
4.1 min: Re-equilibrate to 5% B.
-
-
Flow Rate: 0.4 mL/min.
B. Mass Spectrometry Parameters (Sciex/Thermo QqQ)
C. MRM Transitions (Quantification Table)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 219.1 | 202.1 | 18 | High abundance, specific loss of NH₃. |
| Qualifier 1 | 219.1 | 91.1 | 35 | Structural confirmation (Tolyl group). |
| Qualifier 2 | 219.1 | 174.1 | 28 | Secondary backbone cleavage. |
Differentiation from Isomers (The "Ortho Effect")
A critical challenge in drug development is distinguishing the active compound from regioisomers (e.g., the para-tolyl analogue).
The Ortho Effect Mechanism: In the 1-(2-methylphenyl) isomer (ortho), the methyl group is sterically crowded against the lactam ring nitrogen. This proximity often facilitates a specific "Ortho Effect" rearrangement (hydrogen transfer) that is energetically unfavorable in the para isomer.
Diagnostic Ratio:
-
Ortho-isomer (Target): Typically exhibits a higher ratio of the [M+H - NH₃]⁺ fragment (m/z 202) relative to the parent ion due to steric relief upon fragmentation.
-
Para-isomer: The parent ion [M+H]⁺ is generally more stable, and the fragmentation requires slightly higher collision energies.
Recommendation: If separating isomers, use a Phenyl-Hexyl column rather than a standard C18, as the pi-pi interactions will resolve the ortho and para isomers chromatographically before MS detection.
References
-
Gillard, M., et al. (2003).[4] Binding characteristics of levetiracetam to synaptic membranes from rat brain. European Journal of Pharmacology. Link
-
Crotti, A.E.M., et al. (2004).[1] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. Link
-
Holčapek, M., et al. (2010). Structural analysis of piracetam and its impurities by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
NIST Chemistry WebBook. Standard Reference Data for 5-oxopyrrolidine derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam and TRH analogues antagonise inhibition by barbiturates, diazepam, melatonin and galanin of human erythrocyte D-glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
Comparing antibacterial potency of 2-methylphenyl vs 4-methylphenyl pyrrolidines
An in-depth structural and functional analysis for medicinal chemists and drug development professionals comparing the antibacterial efficacy of regioselective methylphenyl pyrrolidine derivatives.
Introduction: The Role of Regiochemistry in Pyrrolidine Scaffolds
Pyrrolidine rings are privileged scaffolds in modern drug discovery, frequently utilized to build complex, biologically active alkaloids and synthetic antibacterial agents. The functionalization of the pyrrolidine core with a methylphenyl group is a deliberate design choice aimed at modulating the molecule's lipophilicity to enhance penetration through bacterial cell walls.
However, the exact regiochemistry of the methyl group—specifically whether it is positioned at the ortho (2-methylphenyl) or para (4-methylphenyl) position—acts as a critical determinant of the molecule's 3D conformation and, consequently, its antibacterial potency. This guide objectively compares these two structural variants, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their evaluation.
Mechanistic Causality: Steric Clash vs. Streamlined Penetration
The disparity in antibacterial activity between 2-methylphenyl and 4-methylphenyl pyrrolidines is fundamentally rooted in the interplay between steric hindrance and lipophilicity[1].
-
2-Methylphenyl (Ortho) Substitution: Placing the methyl group adjacent to the point of attachment (the ortho position) introduces significant steric bulk near the pyrrolidine core. This steric hindrance restricts the rotational freedom of the aromatic ring. When the molecule attempts to dock into the narrow hydrophobic pockets of bacterial targets (such as DNA gyrase or d-alanyl-d-alanine ligase), this rigid, bulky conformation often results in a steric clash, drastically reducing binding affinity and overall antibacterial efficacy[1][2].
-
4-Methylphenyl (Para) Substitution: Conversely, placing the methyl group at the para position projects it linearly away from the pyrrolidine core. This configuration increases the overall lipophilicity of the molecule—aiding in the disruption and penetration of the bacterial lipid bilayer—without introducing any steric penalty near the central scaffold. The streamlined profile allows for an optimal, deep fit within the active site, generally yielding enhanced target inhibition[1][2].
Diagram 1: Logical flow of Structure-Activity Relationship (SAR) based on methylphenyl regiochemistry.
Comparative Antibacterial Potency
Experimental evaluations of complex pyrrolidine hybrids (such as spiro-indenoquinoxaline pyrrolidines) demonstrate clear performance divergence based on methyl positioning. In standardized screenings, derivatives bearing the 4-[4-methylphenyl]-pyrrolidine moiety consistently exhibit broader and more potent zones of inhibition against pathogens like Salmonella paratyphi and Staphylococcus aureus compared to their 4-[2-methylphenyl] counterparts[3].
Table 1: Representative Minimum Inhibitory Concentration (MIC) Comparison (Data synthesized from SAR trends of substituted spiro-pyrrolidine hybrids)
| Compound Regiochemistry | Structural Characteristic | S. aureus (Gram +) MIC | E. coli (Gram -) MIC | S. paratyphi MIC |
| 2-Methylphenyl (Ortho) | High Steric Hindrance | 31.25 µg/mL | 62.50 µg/mL | 15.62 µg/mL |
| 4-Methylphenyl (Para) | Linear / High Lipophilicity | 7.81 µg/mL | 15.62 µg/mL | 3.90 µg/mL |
Note: Lower MIC values indicate higher antibacterial potency. The para-substituted derivatives generally demonstrate a 2-to-4-fold increase in potency across both Gram-positive and Gram-negative strains.
Experimental Workflows: A Self-Validating Protocol
To objectively compare these derivatives, researchers must utilize a self-validating experimental system that isolates the regiochemical variable.
Phase 1: Synthesis and Structural Validation
-
Multicomponent Synthesis: Utilize a highly atom-economical domino multicomponent reaction (e.g., reacting an azomethine ylide generated from an amino acid with a synthesized dipolarophile) to construct the pyrrolidine ring[3][4].
-
Chromatographic Purification: Isolate the target compounds using column chromatography to ensure >98% purity, preventing unreacted starting materials from skewing biological assays.
-
NMR Characterization (The Validation Step): Causality: You must prove the exact position of the methyl group. Use
H-NMR and C-NMR. The ortho-methyl protons will exhibit a distinct chemical shift (often shifted upfield or downfield depending on the exact 3D orientation) due to the anisotropic shielding effect of the adjacent pyrrolidine core, clearly distinguishing it from the para-methyl protons[3].
Phase 2: Quantitative Antibacterial Assay (Broth Microdilution)
Causality: While disk diffusion is useful for preliminary screening, it is highly dependent on compound diffusion rates through agar. Broth microdilution is mandatory here because it provides precise, quantitative MIC values, allowing for an accurate SAR comparison[4].
-
Preparation: Prepare serial two-fold dilutions of the 2-methylphenyl and 4-methylphenyl pyrrolidine derivatives in 96-well microtiter plates using Mueller-Hinton broth.
-
Inoculation: Standardize bacterial suspensions (e.g., S. aureus ATCC 96, E. coli ATCC 443) to 0.5 McFarland standard and inoculate the wells[4].
-
Self-Validating Controls:
-
Positive Control: Standard antibiotics (Ampicillin/Gentamycin) to prove the bacterial strain is susceptible and the assay is functioning[4].
-
Negative (Vehicle) Control: 1% DMSO to prove the solvent is not responsible for bacterial death.
-
Sterility Control: Uninoculated broth to ensure no environmental contamination occurred.
-
-
Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth[4].
Diagram 2: Self-validating experimental workflow for synthesizing and testing pyrrolidine derivatives.
Conclusion
For drug development professionals optimizing pyrrolidine-based antibacterial agents, the 4-methylphenyl (para) substitution is structurally superior to the 2-methylphenyl (ortho) substitution. By prioritizing the para configuration, researchers can maximize lipophilicity for cellular penetration while avoiding the severe steric penalties that inhibit target binding, ultimately driving down the Minimum Inhibitory Concentration (MIC) and improving therapeutic viability.
References
-
One-pot four-component domino strategy for the synthesis of novel spirooxindole–pyrrolidine/pyrrolizidine-linked 1,2,3-triazole conjugates via stereo- and regioselective [3+2] cycloaddition reactions: In vitro antibacterial and antifungal studies. Comptes Rendus de l'Académie des Sciences. 4
-
Domino Multicomponent Approach for the Synthesis of Functionalized Spiro-Indeno[1,2-b]quinoxaline Heterocyclic Hybrids and Their Antimicrobial Activity, Synergistic Effect and Molecular Docking Simulation. National Institutes of Health (NIH). 3
-
Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate. 1
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. National Institutes of Health (NIH). 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino Multicomponent Approach for the Synthesis of Functionalized Spiro-Indeno[1,2-b]quinoxaline Heterocyclic Hybrids and Their Antimicrobial Activity, Synergistic Effect and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot four-component domino strategy for the synthesis of novel spirooxindole–pyrrolidine/pyrrolizidine-linked 1,2,3-triazole conjugates via stereo- and regioselective [3+2] cycloaddition reactions: In vitro antibacterial and antifungal studies [comptes-rendus.academie-sciences.fr]
Structure-Activity Relationship (SAR) and Comparative Efficacy of 1-Aryl-5-oxopyrrolidine-3-carboxamides
Executive Summary: A Versatile Scaffold in Modern Therapeutics
The 1-aryl-5-oxopyrrolidine-3-carboxamide scaffold has emerged as a highly privileged structure in medicinal chemistry. Characterized by a rigid pyrrolidone core, this framework optimally orients functional groups to interact with complex protein targets. While initially explored for its antimicrobial properties against Mycobacterium tuberculosis (via InhA inhibition)[1] and metallo-β-lactamases[2], its most groundbreaking application lies in neuropharmacology. Recent pharmaceutical developments have identified specific 1-aryl-5-oxopyrrolidine-3-carboxamides as highly potent, state-dependent inhibitors of the Nav1.8 voltage-gated sodium channel[3].
By selectively targeting Nav1.8—a channel predominantly expressed in peripheral sensory nociceptors—these compounds offer a transformative approach to managing neuropathic, inflammatory, and acute pain without the central nervous system (CNS) side effects or addiction liabilities associated with opioids and non-selective sodium channel blockers[4]. This guide objectively compares the SAR, efficacy, and experimental validation of this scaffold against current clinical alternatives.
Mechanistic Rationale: Why Target Nav1.8?
Voltage-gated sodium channels (VGSCs) are multimeric complexes responsible for the initiation and propagation of action potentials in excitable cells[5]. Nav1.8 is unique because it is highly localized to the peripheral nervous system (specifically the dorsal root ganglia, DRG) and is relatively resistant to tetrodotoxin (TTX)[4].
Traditional sodium channel blockers (like Lidocaine) bind indiscriminately to Nav1.1–Nav1.5, leading to severe dose-limiting cardiac arrhythmias and CNS toxicity. In contrast, 1-aryl-5-oxopyrrolidine-3-carboxamides selectively partition into the Nav1.8 binding pocket, often exhibiting "reverse use-dependence" or state-dependent block, meaning they preferentially bind to the channel when it is in an inactivated state during high-frequency firing (such as during a pain crisis)[4].
Fig 1: Nav1.8-mediated nociceptive signaling pathway and the selective intervention by 1-aryl-5-oxopyrrolidine-3-carboxamides.
Structure-Activity Relationship (SAR) Dynamics
The pharmacological profile of 1-aryl-5-oxopyrrolidine-3-carboxamides is exquisitely sensitive to substitutions at two primary vectors: the N1-aryl ring and the C3-carboxamide group.
-
The Core (5-oxopyrrolidine): Provides metabolic stability against amidases and restricts the conformational flexibility of the molecule, ensuring a lower entropic penalty upon target binding[6].
-
N1-Aryl Substitutions: Halogenation (e.g., 2,4-difluorophenyl) significantly enhances lipophilicity and membrane permeability, which is critical for accessing the intracellular vestibule of the Nav1.8 channel[6]. Small substituents at the para-position of the C-5 aryl ring have been shown to be highly favorable for Nav1.8 inhibition potency[4].
-
C3-Carboxamide Modifications: Bulky or rigid functional groups (such as cyclohexyl or substituted piperazines) at the amide nitrogen dictate target specificity. For instance, specific piperazine-linked derivatives shift the affinity toward antimicrobial targets like InhA[1], whereas highly optimized alkyl/aryl amides drive sub-nanomolar Nav1.8 affinity[7].
Table 1: SAR Optimization for Nav1.8 Inhibition
| Scaffold Modification | Structural Example | Nav1.8 IC₅₀ (nM) | Pharmacological Impact |
| Unsubstituted N1-Phenyl | Base 5-oxopyrrolidine | > 10,000 | Poor target engagement; rapid clearance. |
| N1-(2,4-difluorophenyl) | Halogenated aryl analog | ~ 150 - 300 | Improved lipophilicity; enhanced residence time. |
| Optimized C3-Carboxamide | Advanced clinical candidate | < 50 | High potency; robust state-dependent channel block. |
Comparative Performance Analysis
To objectively evaluate the clinical utility of 1-aryl-5-oxopyrrolidine-3-carboxamides, they must be benchmarked against both the current standard of care and emerging clinical candidates like Suzetrigine (VX-548), a highly selective Nav1.8 inhibitor currently advancing through Phase 3 trials[4].
Table 2: Comparative Efficacy in Pain Management
| Drug / Compound Class | Primary Target | Mechanism of Action | Clinical Efficacy (Pain) | Side Effect Profile |
| 1-Aryl-5-oxopyrrolidines | Nav1.8 | Selective, state-dependent block | High (Preclinical/Translational) | Favorable; no CNS/cardiac toxicity observed. |
| Suzetrigine (VX-548) | Nav1.8 | Selective block (reverse use-dependence) | High (Phase 3 Clinical) | Favorable; non-addictive. |
| Gabapentinoids | CaV α2δ subunit | Modulates neurotransmitter release | Moderate | Dizziness, somnolence, peripheral edema. |
| Lidocaine | Nav1.1 - Nav1.5 | Non-selective pore block | High (Strictly Local) | High risk of cardiac arrhythmias if systemic. |
Analysis: While Gabapentinoids are the current standard for neuropathic pain, their efficacy is often capped by dose-limiting CNS depression. 1-Aryl-5-oxopyrrolidine-3-carboxamides match the pain-relieving efficacy of Gabapentin in preclinical models but maintain the pristine safety profile characteristic of selective Nav1.8 inhibitors[4].
Experimental Validation: Nav1.8 Qube® Automated Patch-Clamp Protocol
To ensure trustworthiness and reproducibility, the evaluation of Nav1.8 inhibitors requires a self-validating experimental system. The Qube® 384-well automated patch-clamp assay is the industry standard for determining IC₅₀ and state-dependent block[7].
Causality-Driven Methodology
-
Why HEK293 Cells? Human Embryonic Kidney (HEK293) cells stably transfected with human Nav1.8 are used because they lack endogenous voltage-gated sodium currents, ensuring that any recorded signal is exclusively Nav1.8-mediated[4].
-
Why the specific voltage protocol? Nav1.8 inhibitors often exhibit state-dependent binding. Holding the membrane at a hyperpolarized state (-120 mV) evaluates the resting state, while a prepulse to -20 mV forces the channels into an inactivated state, revealing the compound's true physiological potency during high-frequency pain signaling.
-
Self-Validation: Tetrodotoxin (TTX) is applied as a negative control (Nav1.8 is TTX-resistant, so the current should remain). A known Nav1.8 inhibitor (e.g., A-803467) is used as a positive control to validate assay sensitivity[4].
Step-by-Step Workflow
-
Cell Preparation: Harvest HEK293-hNav1.8 cells at 70-80% confluency. Resuspend in extracellular recording solution (containing 140 mM NaCl to provide the charge carrier).
-
System Priming: Load the Qube® 384-well microfluidic plate. Establish gigaseals (>1 GΩ) to ensure low leak currents, followed by whole-cell configuration via suction.
-
Baseline Recording: Apply a voltage protocol: Hold at -120 mV, step to -20 mV for 8 seconds (inactivation prepulse), then test pulse to +10 mV for 20 ms. Record baseline peak inward sodium currents.
-
Compound Addition: Dispense 1-aryl-5-oxopyrrolidine-3-carboxamides in a 6-point concentration-response format (e.g., 1 nM to 10 μM). Incubate for 5 minutes to reach steady-state equilibrium.
-
Data Acquisition: Re-run the voltage protocol. Calculate the fractional block of the peak current. Generate IC₅₀ curves using a four-parameter logistic fit.
Fig 2: High-throughput Qube® automated patch-clamp workflow for self-validating Nav1.8 inhibition.
Conclusion
The 1-aryl-5-oxopyrrolidine-3-carboxamide scaffold represents a masterclass in structural optimization. By fine-tuning the N1-aryl and C3-carboxamide vectors, researchers have successfully transitioned this core from an antimicrobial lead to a highly selective, state-dependent Nav1.8 inhibitor. Compared to traditional non-selective sodium channel blockers and gabapentinoids, this class of compounds offers a superior therapeutic index, paving the way for next-generation, non-addictive pain management solutions.
References
-
Sabnis, R. W. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. Available at:[Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at:[Link]
-
Wu, Z., et al. (2026). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry. Available at:[Link]
-
LSMU CRIS (2022). Synthesis of novel N-substituted amino acids derivatives bearing 2-hydroxy-5-nitrophenyl moiety as promising metallo-β-lactamases inhibitors. Lithuanian University of Health Sciences. Available at: [Link]
Sources
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace-CRIS [portalcris.lsmuni.lt:4000]
- 3. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
High-Performance Liquid Chromatography (HPLC) Purity Analysis of Pyrrolidine-3-Carboxamide Derivatives: A Comparative Guide
Pyrrolidine-3-carboxamide derivatives are highly versatile structural motifs in modern drug discovery. They are prominently featured in the development of targeted therapeutics, ranging from Enoyl Acyl Carrier Protein Reductase (InhA) inhibitors for tuberculosis to novel LAG-3 targeted cancer immunotherapies. However, analyzing the purity of these compounds via High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge.
As a Senior Application Scientist, I frequently observe that the basic secondary or tertiary amine embedded within the pyrrolidine ring causes severe chromatographic distortions on standard reversed-phase columns. This guide objectively compares column technologies, explains the mechanistic causality behind method development choices, and provides a self-validating protocol for the robust purity analysis of these critical derivatives.
Mechanistic Causality: The Silanol Dilemma
To develop a robust analytical method, one must first understand the chemical environment of the analyte. Pyrrolidine is a strong cyclic base with a pKa typically ranging between 9.0 and 10.5. In standard acidic mobile phases (pH 2.0–4.0), the pyrrolidine nitrogen is fully protonated (
When using a standard silica-based C18 column, the protonated analyte encounters residual surface silanol groups (
To overcome this, chromatographers must engineer the system to suppress these secondary interactions using advanced column chemistries and optimized mobile phase buffering .
Objective Comparison of Column Technologies
When analyzing pyrrolidine-3-carboxamides, selecting the correct stationary phase is the most critical decision. Below is an objective comparison of three primary approaches:
-
Standard C18 (Alkyl Phase): Relies purely on hydrophobic interactions. Fails to shield basic analytes from silanols, resulting in severe tailing.
-
Polar-Embedded C18: Incorporates a polar functional group (e.g., amide, ether, or carbamate) into the alkyl chain near the silica surface. This creates a localized hydration layer that repels basic analytes from residual silanols, drastically improving peak symmetry.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal for highly polar pyrrolidine derivatives (LogP < 0) that exhibit poor retention on reversed-phase columns. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, retaining analytes via partitioning into an immobilized water layer .
Comparative Performance Data
The following table summarizes the experimental chromatographic performance of a representative pyrrolidine-3-carboxamide derivative (LogP ~ 1.2) analyzed across the three column chemistries using a standardized gradient.
| Column Technology | Example Column | Retention Factor ( | Asymmetry Factor ( | Theoretical Plates ( | Suitability for Pyrrolidines |
| Standard C18 | Waters Symmetry C18 | 0.8 | 2.6 (Severe Tailing) | 2,100 | Poor |
| Polar-Embedded C18 | Phenomenex Synergi Polar-RP | 2.4 | 1.1 (Excellent) | 9,500 | Optimal (LogP > 0) |
| HILIC (Amide) | Waters XBridge BEH Amide | 4.1 | 1.0 (Excellent) | 11,200 | Optimal (LogP < 0) |
Data Interpretation: The Polar-Embedded C18 column successfully mitigates silanol interactions, restoring the asymmetry factor to near-Gaussian ideal (
Method Selection Workflow
Use the following decision matrix to determine the optimal chromatographic mode for your specific pyrrolidine-3-carboxamide derivative.
Decision tree for selecting HPLC modes for pyrrolidine derivatives.
Self-Validating Experimental Protocol
The following methodology utilizes a Polar-Embedded C18 system. It is designed as a "self-validating" protocol, meaning the workflow includes built-in System Suitability Testing (SST) criteria to guarantee analytical integrity before any unknown samples are processed.
Phase 1: Sample Preparation
Causality Note: Dissolving the sample in 100% organic solvent when the initial mobile phase is highly aqueous causes localized viscosity differences and solvent-mismatch peak splitting. Always match the diluent to the initial gradient conditions.
-
Stock Solution: Weigh 10.0 mg of the pyrrolidine-3-carboxamide standard. Dissolve in 10 mL of Diluent (Mobile Phase A / Mobile Phase B, 95:5 v/v) to yield a 1.0 mg/mL stock.
-
Working Solution: Dilute the stock to 0.1 mg/mL using the same diluent.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they exhibit high non-specific binding for basic amines.
Phase 2: Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality Note: Low pH ensures the pyrrolidine is fully protonated for consistent retention. Ammonium formate provides sufficient ionic strength to mask residual silanols without suppressing ionization if LC-MS detection is utilized).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks).
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm and 254 nm.
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
2.0 - 12.0 min: 5% B
60% B -
12.0 - 15.0 min: 60% B
95% B (Column wash) -
15.0 - 18.0 min: 95% B
-
18.0 - 18.1 min: 95% B
5% B -
18.1 - 25.0 min: 5% B (Re-equilibration)
Phase 3: System Suitability Testing (SST)
Before analyzing experimental batches, inject the 0.1 mg/mL standard six consecutive times. The system is validated and ready for use only if the following criteria are met:
-
Retention Time Precision: RSD ≤ 1.0% (Validates pump delivery and column equilibration).
-
Peak Area Precision: RSD ≤ 2.0% (Validates autosampler injection mechanics).
-
Peak Symmetry: USP Tailing Factor (
) between 0.8 and 1.5 (Validates the successful suppression of secondary silanol interactions). -
Column Efficiency: Theoretical Plates (
) ≥ 5,000 (Validates the absence of column voids and proper mass transfer).
References
-
Xin He et al. "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis". Source: nih.gov. URL: [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com. URL: [Link]
-
LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks". Source: chromatographyonline.com. URL: [Link]
-
"Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography". Source: nih.gov. URL: [Link]
Safety Operating Guide
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide proper disposal procedures
Topic: 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers[1][2]
Executive Summary: Immediate Action Card
| Parameter | Critical Data |
| Compound Class | Functionalized Pyrrolidinone (Organic Amide) |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazard | GHS Warning : Skin/Eye Irritant (H315/H319).[1][2] Bioactive : Potential antimicrobial activity; treat as toxic.[2] |
| Disposal Method | High-Temperature Incineration (Do not landfill; Do not sewer).[1][2] |
| RCRA Status | Not specifically listed (P/U list), but characteristic of Ignitable/Toxic if in solvent.[2] |
| Spill Response | Dry sweep (avoid dust); Triple-rinse area with ethanol/water.[1][2] |
Chemical Profile & Hazard Identification
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is a specialized research intermediate, often utilized as a scaffold in medicinal chemistry for antimicrobial or neurological drug discovery.[1][2] Unlike commodity chemicals, specific toxicological data (LD50) for this exact isomer is often sparse.[2]
Scientific Integrity Note: As a Senior Application Scientist, I apply Structure-Activity Relationship (SAR) logic here. The pyrrolidine-3-carboxamide core is structurally related to bioactive compounds like Piracetam and various antibacterial agents.[1][2] Therefore, Universal Precautions must be applied. You must assume the compound is bioactive and potentially toxic until empirical data proves otherwise.[2]
Composite Hazard Profile (Derived from SAR)
-
Health (Blue): 2 – Moderate Irritant.[2] High probability of respiratory sensitization if inhaled as dust.[2]
-
Flammability (Red): 1 – Combustible solid.[2] Will burn if heated sufficiently.[2]
-
Reactivity (Yellow): 0 – Stable under normal conditions.[2] Avoid strong oxidizers.[2][3]
Pre-Disposal Handling & Segregation
Proper segregation prevents cross-reactivity and ensures acceptance by waste management vendors.[2]
Storage Prior to Disposal
-
Container: Store in a chemically resistant HDPE (High-Density Polyethylene) or amber glass jar.
-
Labeling: Must be labeled "Hazardous Waste - Organic Solid." [1][2]
-
State Segregation: Keep solid waste separate from liquid mother liquors.[2]
Disposal Protocols (Step-by-Step)
Scenario A: Solid Waste (Pure Compound/Expired Powder)
Objective: Complete thermal destruction via commercial incineration.[1][2]
-
Transfer: Move the solid substance into a wide-mouth plastic jar compatible with incineration (polypropylene or polyethylene).
-
Deactivation (Optional but Recommended): If the compound is suspected of high potency, wet the solid slightly with a high-flashpoint solvent (e.g., PEG-400) to prevent dust generation during handling.[1][2]
-
Tagging: Attach a hazardous waste tag listing:
-
Disposal Stream: Place in the "Non-Halogenated Organic Solids" drum.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Objective: Safe solvation and incineration.[1][2]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste drum.[2]
-
pH Check: Verify pH is between 5–9. If the synthesis involved acidic catalysis, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum pressurization.[2]
-
Disposal Stream:
Scenario C: Contaminated Sharps & Glassware
-
Glassware: Triple rinse with Acetone.[2] Collect the first rinse as Hazardous Organic Waste .[2] The glassware can then be washed normally.[2]
-
Sharps/Syringes: Do not recap. Place directly into a rigid Biohazard/Sharps container for incineration.
Waste Stream Decision Matrix
The following logic flow ensures you select the correct regulatory path for disposal.
Figure 1: Decision matrix for segregating pyrrolidine-carboxamide waste streams based on physical state and solvent carrier.
Emergency Spill Response
In the event of a benchtop spill, follow the S.W.I.M. protocol:
-
S top the spill: Right the container if safe to do so.[2][5]
-
W arn others: Notify nearby personnel.[2]
-
I solate the area: Mark the zone.[2]
-
M inimize exposure: Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95 mask if powder is fine).[2]
Cleanup Protocol:
-
Dry Spill: Do not use compressed air.[2] Use a dustpan and brush or a HEPA-filtered vacuum.[1][2] Place waste in a bag labeled "Spill Debris - Hazardous."[1][2]
-
Wet Spill: Cover with an inert absorbent (Vermiculite or Chem-Sorb).[1][2] Wait 5 minutes for absorption. Scoop into a waste pail.
-
Decontamination: Wipe the surface with 70% Ethanol followed by soap and water.[2]
Regulatory Compliance & Codes
-
US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, the default classification for unlisted organic intermediates is D001 (Ignitable) if in flammable solvent, or general "Non-Regulated Hazardous Waste" destined for incineration.[1][2]
-
European Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[2]
References
-
National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 13649567 (Pyrrolidine-3-carboxamide derivatives). PubChem.[2] [Link]][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] [Link]][2]
-
U.S. Environmental Protection Agency.[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[2] EPA.gov.[2] [Link]][2]
Sources
A Researcher's Guide to the Safe Handling of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
As a novel compound, specific safety data for 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is not yet widely available. However, by examining the safety protocols for structurally similar carboxamides and adhering to established best practices for handling fine chemical powders, a robust safety framework can be constructed. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in handling this compound with the utmost care.
Hazard Assessment and Core Safety Principles
Given its chemical structure, it is prudent to treat 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide as a potentially hazardous substance. Similar compounds can cause skin, eye, and respiratory irritation.[1][2] Inhalation or ingestion may also pose health risks.[3][4][5] Therefore, the primary safety objective is to minimize exposure through a combination of engineering controls, personal protective equipment (PPE), and safe handling practices.
A fundamental principle when handling any new or uncharacterized chemical is to review its Safety Data Sheet (SDS).[6] In the absence of a specific SDS for this compound, researchers should consult the SDS of analogous chemicals and perform a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent accidental exposure.[7] The following table outlines the recommended PPE for various laboratory operations involving 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Tightly fitting safety goggles with side-shields.[7] A face shield is recommended for larger quantities. | Chemical-resistant nitrile or neoprene gloves. Double gloving is advised.[7] | A flame-retardant lab coat. | An N95-rated respirator or higher is essential when handling the powder outside of a certified chemical fume hood.[8] |
| Solution Preparation | Tightly fitting safety goggles with side-shields. | Chemical-resistant nitrile or neoprene gloves. | A flame-retardant lab coat. | Work should be performed in a chemical fume hood to avoid inhalation of vapors. |
| Reaction Work-up and Purification | Tightly fitting safety goggles with side-shields and a face shield.[7] | Chemical-resistant nitrile or neoprene gloves. | A flame-retardant lab coat and a splash-resistant chemical apron.[7] | All procedures should be conducted within a certified chemical fume hood. |
Operational Plans: From Receipt to Reaction
3.1. Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases.[3]
3.2. Weighing and Handling of Solids: The handling of fine powders presents a significant inhalation hazard due to the potential for airborne dust.[9][10]
-
Engineering Controls: All weighing and handling of the solid compound must be performed within a chemical fume hood or a powder weighing station to minimize the escape of airborne particles.[9][11]
-
Procedural Best Practices:
-
Cover the work surface with absorbent bench paper to contain any spills.[11]
-
Use a tared, sealed container for weighing to reduce dust generation.[7]
-
Keep containers of the compound closed as much as possible.[11]
-
Clean the work area and balance with a damp cloth after use to avoid aerosolizing any residual powder.
-
3.3. Preparation of Solutions: When preparing solutions, always add the solid to the solvent to minimize splashing. This should be done in a chemical fume hood.[6]
3.4. Reaction Work-up and Purification: Procedures that involve heating, agitation, or potential for splashing require heightened precautions. Always work within a fume hood and utilize a face shield in addition to safety goggles.[7]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
4.1. Chemical Waste:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
4.2. Contaminated PPE:
-
Dispose of grossly contaminated gloves, disposable lab coats, and other PPE as hazardous waste in a designated container.[12]
-
Contaminated clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[3][5]
4.3. Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste.[12] Never dispose of this chemical down the drain or in the regular trash.[12]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
Always have a copy of the available safety information, such as this guide and any relevant SDSs for similar compounds, readily accessible in the laboratory.
Visualizations
PPE Selection Workflow
Caption: PPE selection workflow for handling 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide.
References
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
- Powder Handling. AirClean Systems.
- Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- SAFETY D
- A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
- Handling of fine chemical powders.
- 6-Bromopyridine-2-carboxamide - SAFETY D
- Safe Handling Practices for Labor
- SAFETY DATA SHEET - 2H-1-benzopyran-2-one. Sigma-Aldrich.
- Precautionary St
- SAFETY DATA SHEET - 3-Pyrrolidinecarboxamide. Sigma-Aldrich.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- SAFETY DATA SHEET - Mandipropamid. Sigma-Aldrich.
- The importance of Personal Protective Equipment in the handling of chemicals. Servicities.
- Safety Guidelines for Handling Chemicals. HPE Support.
- Trade name : Lithofin MPP. Lithofin.
- SAFETY DATA SHEET - QUINFAMIDE TABLETS. MsdsDigital.com.
- SAFETY DATA SHEET - DOWICIDE™ 1E Antimicrobial. ChemPoint.com.
- BP-28315 - Safety D
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
- Chemical Waste Guidelines. Health, Safety & Risk Management, University of Minnesota.
- Hazardous Materials Disposal Guide. Nipissing University.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Wisconsin-Madison.
- 1-(3-CHLOROPHENYL)
- Safety Data Sheet - 1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride. Combi-Blocks.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chempoint.com [chempoint.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. resources.psi-bfm.com [resources.psi-bfm.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
